rac-MF-094
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H37N3O4S |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
N-[1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C30H37N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4,6-7,10-13,16-19,22,26,33H,5,8-9,14-15,20H2,1-3H3,(H,31,35)(H,32,34) |
InChI Key |
DQXORJHBZHLLTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to rac-MF-094: A Potent and Selective USP30 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme primarily localized to the outer mitochondrial membrane. With an IC50 of 120 nM, this compound has emerged as a critical tool for studying the physiological roles of USP30 and as a potential therapeutic agent in various disease contexts.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation.
Core Concepts: Mechanism of Action
This compound exerts its biological effects by inhibiting the deubiquitinating activity of USP30. USP30 is known to counteract the ubiquitination of mitochondrial proteins, a key step in the process of mitophagy, the selective degradation of damaged mitochondria. By inhibiting USP30, this compound promotes the accumulation of ubiquitinated proteins on the mitochondrial surface, thereby accelerating mitophagy.[1]
Furthermore, recent studies have elucidated a role for this compound in modulating the inflammatory response. Specifically, it has been shown to inhibit the NLRP3 inflammasome by preventing the deubiquitination of NLRP3, a critical step in its activation.[2] This dual activity of enhancing mitophagy and suppressing inflammation positions this compound as a compound of significant interest for a range of pathologies, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity and effects of this compound.
| Parameter | Value | Reference |
| Target | Ubiquitin-Specific Protease 30 (USP30) | [1] |
| IC50 | 120 nM | [1] |
| Chemical Formula | C30H37N3O4S | |
| CAS Number | 2241025-68-1 |
Signaling Pathways and Experimental Workflows
USP30-Mediated Regulation of Mitophagy and its Inhibition by this compound
Caption: this compound inhibits USP30, preventing the removal of ubiquitin chains from damaged mitochondria and thereby promoting mitophagy.
Inhibition of the NLRP3 Inflammasome by this compound
Caption: this compound inhibits USP30, leading to the ubiquitination and inactivation of NLRP3, thereby preventing inflammasome assembly and subsequent inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability Assay (CCK-8)
Objective: To assess the effect of this compound on the viability of cells in culture.
Materials:
-
Target cells (e.g., HSF2 human skin fibroblasts)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.[3]
-
Incubate the plate for 1-4 hours at 37°C.[3]
-
Measure the absorbance at 450 nm using a microplate reader.[3][4]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Objective: To detect the levels of specific proteins (e.g., USP30, NLRP3, Caspase-1 p20) in cell or tissue lysates following treatment with this compound.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells or tissues in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between two proteins (e.g., USP30 and NLRP3) in the presence or absence of this compound.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for the "bait" protein (e.g., anti-USP30)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Protocol:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-NLRP3).
In Vivo Diabetic Wound Healing Model
Objective: To evaluate the efficacy of this compound in promoting wound healing in a diabetic rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ)
-
Citrate buffer
-
This compound formulation for in vivo administration
-
Surgical tools for creating full-thickness wounds
-
Wound dressing materials
-
Calipers for wound measurement
Protocol:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 60-65 mg/kg) dissolved in citrate buffer.[5] Monitor blood glucose levels to confirm diabetes.
-
After the establishment of diabetes (typically 2-4 weeks post-STZ injection), anesthetize the rats.
-
Create full-thickness excisional wounds on the dorsal side of the rats using a biopsy punch (e.g., 8 mm diameter).
-
Topically apply a specific dose of this compound (e.g., in a suitable vehicle) to the wound bed. The control group should receive the vehicle alone.
-
Cover the wounds with a sterile dressing.
-
Monitor wound closure by measuring the wound area at regular intervals (e.g., days 0, 3, 7, 14, and 21) using calipers.
-
At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining, Masson's trichrome staining) and molecular analysis (e.g., Western blot for inflammatory and healing markers).
Conclusion
This compound is a valuable research tool for elucidating the complex roles of USP30 in cellular homeostasis and disease. Its dual ability to enhance mitophagy and suppress inflammation makes it a promising candidate for further preclinical and clinical investigation. The protocols outlined in this guide provide a foundation for researchers to explore the multifaceted activities of this potent and selective USP30 inhibitor. As research progresses, the full therapeutic potential of this compound is likely to be realized across a spectrum of unmet medical needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 4. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 5. Accelerated wound healing in a diabetic rat model using decellularized dermal matrix and human umbilical cord perivascular cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on rac-MF-094 as a USP30 Inhibitor
This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of Ubiquitin Specific Protease 30 (USP30). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its use, and visualizes its role in relevant signaling pathways.
Introduction to USP30 and this compound
Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane and peroxisomes.[1][2] Its primary role is to counteract the ubiquitination of proteins on these organelles, thereby acting as a crucial negative regulator of processes like mitophagy, the selective autophagy of damaged mitochondria.[1][3][4] By removing ubiquitin chains, particularly those added by the E3 ligase Parkin, USP30 prevents the clearance of dysfunctional mitochondria.[3][5] This function places USP30 at a critical checkpoint in mitochondrial quality control. Dysregulation of USP30 activity has been implicated in neurodegenerative diseases, such as Parkinson's disease, as well as in cancer and metabolic disorders.[1][6]
This compound (also referred to as MF-094) has emerged as a potent, selective, and valuable small-molecule inhibitor of USP30.[7][8] Its ability to specifically inhibit USP30's deubiquitinase activity allows for the promotion of mitophagy and the study of downstream cellular events.[4][7] This makes this compound an essential chemical tool for investigating the physiological and pathological roles of USP30 and a potential starting point for therapeutic development.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of USP30. This inhibition prevents the removal of ubiquitin from USP30's mitochondrial substrates. The primary and most studied consequence of USP30 inhibition is the enhancement of Parkin-mediated mitophagy.[4][9]
Role in Mitophagy (PINK1/Parkin Pathway)
In response to mitochondrial damage (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM). PINK1 then recruits the E3 ubiquitin ligase Parkin from the cytosol. Parkin ubiquitinates numerous OMM proteins, creating a signal for the autophagosome to engulf and clear the damaged mitochondrion. USP30 counteracts this process by cleaving these ubiquitin chains.[1][3]
By inhibiting USP30, this compound ensures that the ubiquitin signals placed by Parkin are sustained, leading to more efficient and accelerated mitophagy.[7] A key substrate in this process is Mitofusin 2 (MFN2), a mitochondrial fusion protein whose ubiquitination is regulated by the interplay between Parkin and USP30.[4][9] Inhibition of USP30 by MF-094 promotes MFN2 ubiquitination, facilitating the segregation and clearance of damaged mitochondria.[4][9]
Figure 1: this compound enhances mitophagy by inhibiting USP30.
Regulation of Other Signaling Pathways
Beyond mitophagy, USP30 inhibition by this compound has been shown to impact other critical cellular pathways:
-
NLRP3 Inflammasome: USP30 can deubiquitinate and activate the NLRP3 inflammasome. Treatment with MF-094 has been demonstrated to inhibit this activation, thereby reducing inflammation in models of diabetic wound healing.[8]
-
c-Myc Stability: In oral squamous cell carcinoma, USP30 was found to deubiquitinate and stabilize the oncoprotein c-Myc. MF-094 treatment, particularly when delivered via nanoparticles, decreased c-Myc expression and inhibited cancer cell viability.[10]
-
AKT/mTOR Signaling: USP30 activity helps sustain AKT/mTOR signaling. Consequently, its inhibition can lead to the downregulation of this pathway, which promotes apoptosis and may be a therapeutic strategy in certain cancers.[3]
Quantitative Data Presentation
The potency and selectivity of this compound and other relevant USP30 inhibitors are summarized below.
| Compound | Target | Assay Type | IC50 Value | Reference |
| MF-094 | USP30 | Biochemical Assay | 120 nM | [7] |
| USP30Inh-1 | USP30 | Ub-Rho110 Cleavage | ~2 nM | [11] |
| USP30-I-1 | USP30 | HA-Ub-PA Binding | 94 nM | [12] |
| MTX115325 | USP30 | Fluorescence Polarization | 12 nM | [13] |
Table 1: In vitro potency of selected USP30 inhibitors.
| Cell Line | Treatment | Effect | Quantitative Change | Reference |
| Neurons (in vitro) | MF-094 (180 nM) | Inhibition of USP30 | ~85% reduction vs. SAH model | [9] |
| Neurons (in vitro) | MF-094 (180 nM) | Reduction of MFN2 | ~67% reduction vs. SAH model | [9] |
| HSC4 Cells | MF-094@NPs | Decreased c-Myc expression | Significant decrease vs. MF-094 alone | [10] |
Table 2: Cellular effects of MF-094 treatment.
Experimental Protocols
This compound is utilized in a variety of biochemical and cell-based assays to probe USP30 function. Below are detailed methodologies for key experiments.
In Vitro USP30 Inhibition Assay (Fluorogenic)
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic ubiquitin substrate by recombinant USP30.
-
Principle: Recombinant human USP30 cleaves a substrate like Ubiquitin-Rhodamine 110 (Ub-Rho110), releasing the fluorophore and causing an increase in fluorescence. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
-
Reagents:
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Dispense the compound dilutions into the 384-well plate using an acoustic liquid handler for precision.
-
Add recombinant USP30 enzyme to each well and pre-incubate with the compound for 30 minutes at room temperature to allow for binding.[12]
-
Initiate the reaction by adding the Ub-Rho110 substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a plate reader (e.g., excitation/emission wavelengths appropriate for Rhodamine 110).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
Figure 2: Workflow for a typical in vitro USP30 inhibition assay.
Western Blot for Mitophagy-Related Proteins
This protocol is used to assess changes in the levels of key proteins like USP30 and MFN2 following treatment with this compound in a cellular context.
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate, allowing for the relative quantification of protein expression.
-
Procedure:
-
Cell Treatment: Culture cells (e.g., primary neurons, SH-SY5Y) and treat with vehicle (DMSO) or this compound at the desired concentration (e.g., 180 nM) for a specified time (e.g., 24 hours).[6] Induce mitochondrial damage if required (e.g., with CCCP or Antimycin/Oligomycin).
-
Lysis: Harvest cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[10]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., anti-USP30, anti-MFN2, anti-Actin as a loading control) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
In Vivo Administration in a Mouse Model
This protocol describes the administration of MF-094 in a mouse model of subarachnoid hemorrhage (SAH).
-
Principle: To assess the neuroprotective effects of USP30 inhibition in vivo, MF-094 is delivered directly to the brain via stereotactic injection.
-
Procedure:
-
Drug Preparation: Dissolve MF-094 in 5% DMSO and then dilute to the final concentration with sterile saline.[4]
-
Anesthesia: Anesthetize the mouse using a standard protocol (e.g., isoflurane).
-
Stereotactic Surgery: Secure the animal in a stereotactic apparatus. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using bregma as a reference point, drill a small burr hole at the coordinates for the lateral ventricle (e.g., 0.6 mm posterior, 1.5 mm lateral).[4]
-
Injection: Slowly inject the prepared MF-094 solution into the lateral ventricle using a Hamilton syringe at a controlled rate (e.g., over several minutes). The typical injection depth is around 1.7 mm.[4]
-
Post-Operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Behavioral and Histological Analysis: At the desired time points post-SAH induction and treatment, perform neurological scoring, and sacrifice the animals for brain tissue analysis (e.g., Western blot, immunohistochemistry, measurement of brain water content).[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Mitochondrial Morphology by USP30, a Deubiquitinating Enzyme Present in the Mitochondrial Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond Deubiquitylation: USP30-Mediated Regulation of Mitochondrial Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH | springermedizin.de [springermedizin.de]
- 10. MF-094 nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
rac-MF-094: A Potent Inducer of Mitophagy for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a critical cellular quality control mechanism. Dysregulation of this process is implicated in a range of human pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Consequently, the identification and characterization of small molecules that can modulate mitophagy are of significant therapeutic interest. This technical guide focuses on rac-MF-094, a selective inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Peptidase 30 (USP30). By inhibiting USP30, this compound promotes the clearance of damaged mitochondria via the PINK1/Parkin signaling pathway, highlighting its potential as a pharmacological tool to enhance mitochondrial quality control. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its study, and a summary of its effects on mitophagy induction.
Introduction to this compound and Mitophagy Induction
Mitochondria are dynamic organelles essential for cellular energy production, metabolism, and signaling. To maintain a healthy mitochondrial network, cells employ a sophisticated quality control system that includes mitochondrial dynamics (fission and fusion) and the removal of damaged mitochondria through mitophagy. The PINK1/Parkin pathway is a key signaling cascade that governs stress-induced mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and recruits the E3 ubiquitin ligase Parkin from the cytosol. Activated Parkin then ubiquitinates various OMM proteins, tagging the damaged mitochondrion for recognition and engulfment by the autophagic machinery.
The ubiquitination status of OMM proteins is tightly regulated by the opposing activities of ubiquitin ligases and deubiquitinating enzymes (DUBs). USP30, a DUB localized to the OMM, counteracts Parkin-mediated ubiquitination, thereby acting as a negative regulator of mitophagy.[1]
This compound has been identified as a potent and selective inhibitor of USP30. By blocking the activity of USP30, this compound tips the balance towards increased ubiquitination of OMM proteins, thereby promoting the clearance of dysfunctional mitochondria.[2] This targeted mode of action makes this compound a valuable tool for studying the intricacies of mitophagy and a promising candidate for therapeutic interventions aimed at restoring mitochondrial homeostasis.
Mechanism of Action: The USP30-Parkin-MFN2 Axis
The primary mechanism by which this compound induces mitophagy is through the inhibition of USP30, which leads to the enhanced ubiquitination of Parkin substrates on the OMM. One of the key substrates in this pathway is Mitofusin 2 (MFN2), a protein involved in mitochondrial fusion and tethering to the endoplasmic reticulum.[3]
Under normal conditions, USP30 removes ubiquitin chains from MFN2, preventing its recognition by the autophagic machinery. However, upon inhibition of USP30 by this compound, Parkin-mediated ubiquitination of MFN2 is sustained, leading to the recruitment of autophagy receptors and the subsequent engulfment of the damaged mitochondrion by an autophagosome.[2] This process ultimately results in the degradation of the mitochondrion upon fusion of the autophagosome with a lysosome.
The signaling pathway can be summarized as follows:
-
Mitochondrial Damage: Cellular stress leads to the depolarization of the mitochondrial membrane.
-
PINK1 Accumulation: PINK1 is stabilized on the OMM of the damaged mitochondrion.
-
Parkin Recruitment and Activation: PINK1 recruits and activates Parkin.
-
MFN2 Ubiquitination: Activated Parkin ubiquitinates MFN2 and other OMM proteins.
-
USP30 Inhibition by this compound: this compound blocks the deubiquitinating activity of USP30.
-
Enhanced MFN2 Ubiquitination: The ubiquitinated state of MFN2 is prolonged.
-
Mitophagy Induction: The ubiquitinated mitochondrion is recognized and cleared by the autophagy machinery.
Below is a diagram illustrating this signaling pathway:
Caption: Signaling pathway of this compound-induced mitophagy.
Quantitative Data on this compound-Induced Mitophagy
While several studies have qualitatively described the pro-mitophagic effects of this compound, detailed quantitative data remains limited in publicly available literature. The following tables summarize the types of quantitative data that are crucial for evaluating the efficacy of this compound and should be generated in future studies.
Table 1: Effect of this compound on MFN2 Ubiquitination
| Treatment Group | This compound Conc. | Time (h) | Fold Change in Ubiquitinated MFN2 (vs. Vehicle) |
| Vehicle Control | - | 24 | 1.0 |
| This compound | 1 µM | 24 | Data Not Available |
| This compound | 5 µM | 24 | Data Not Available |
| This compound | 10 µM | 24 | Data Not Available |
Table 2: Quantification of Mitophagy Induction using mito-Keima Assay
| Treatment Group | This compound Conc. | Time (h) | Percentage of Cells with High Mitophagy (%) |
| Vehicle Control | - | 24 | Data Not Available |
| This compound | 1 µM | 24 | Data Not Available |
| This compound | 5 µM | 24 | Data Not Available |
| This compound | 10 µM | 24 | Data Not Available |
Table 3: Reduction in Mitochondrial Mass Following this compound Treatment
| Treatment Group | This compound Conc. | Time (h) | Mitochondrial Mass (Arbitrary Units) |
| Vehicle Control | - | 48 | Data Not Available |
| This compound | 1 µM | 48 | Data Not Available |
| This compound | 5 µM | 48 | Data Not Available |
| This compound | 10 µM | 48 | Data Not Available |
Note: The tables above are templates for presenting quantitative data. Specific values are not yet available in the cited literature and represent areas for future investigation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on mitophagy.
Western Blotting for MFN2 Ubiquitination
This protocol is designed to detect the ubiquitination of MFN2 in response to this compound treatment.
Materials:
-
Cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors, and 5 mM N-ethylmaleimide (NEM) to inhibit DUBs)
-
Protein concentration assay kit (e.g., BCA assay)
-
Primary antibodies: anti-MFN2, anti-Ubiquitin (e.g., P4D1 or FK2 clones)
-
Secondary antibodies: HRP-conjugated anti-mouse or anti-rabbit IgG
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control for the specified duration. To induce mitochondrial damage and enhance Parkin-mediated ubiquitination, co-treatment with a mitochondrial uncoupler like CCCP (10 µM for 4-6 hours) is recommended.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Immunoprecipitation (Optional but Recommended):
-
Incubate 500-1000 µg of protein lysate with an anti-MFN2 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads three times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates or immunoprecipitates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-Ubiquitin) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading of MFN2, the membrane can be stripped and re-probed with an anti-MFN2 antibody.
-
Caption: Workflow for MFN2 ubiquitination analysis.
Mito-Keima Mitophagy Assay
The mito-Keima assay is a robust method for quantifying mitophagy based on the pH-dependent fluorescence of the Keima protein targeted to the mitochondrial matrix.
Materials:
-
Cells stably expressing mito-Keima (a fusion of the Keima fluorescent protein with a mitochondrial targeting sequence)
-
This compound
-
Mitochondrial uncoupler (e.g., CCCP or Oligomycin/Antimycin A)
-
Flow cytometer with 405 nm and 561 nm lasers and appropriate emission filters
-
Fluorescence microscope with dual-excitation capabilities
Procedure:
-
Cell Treatment: Plate mito-Keima expressing cells and treat with this compound and a mitochondrial damaging agent.
-
Sample Preparation for Flow Cytometry:
-
Harvest cells by trypsinization.
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
-
Flow Cytometry Analysis:
-
Excite the cells with both the 405 nm and 561 nm lasers.
-
Collect emission at ~620 nm for both excitation wavelengths.
-
Gate on the live, single-cell population.
-
The ratio of the signal from the 561 nm excitation (acidic pH in lysosome) to the 405 nm excitation (neutral pH in mitochondria) is used to quantify mitophagy. An increase in this ratio indicates an increase in mitophagy.
-
-
Fluorescence Microscopy Analysis:
-
Image live cells using a confocal microscope.
-
Acquire images using sequential excitation at ~440 nm and ~560 nm, with emission collected at >600 nm.
-
Mitophagic structures will appear as red puncta (high 560/440 ratio), while healthy mitochondria will appear green.
-
Quantify the area of red puncta relative to the total mitochondrial area.
-
Caption: Workflow for the mito-Keima mitophagy assay.
Immunofluorescence for Mitophagy Visualization
Immunofluorescence allows for the visualization of the colocalization of mitochondria with autophagosomes or lysosomes.
Materials:
-
Cells grown on coverslips
-
This compound
-
Mitochondrial damaging agent (e.g., CCCP)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-TOM20 (mitochondria), anti-LC3 (autophagosomes), anti-LAMP1 (lysosomes)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Treatment and Fixation: Treat cells as described above, then fix with 4% paraformaldehyde.
-
Permeabilization and Blocking: Permeabilize the cells and then block non-specific antibody binding.
-
Antibody Incubation:
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
-
Staining and Mounting: Stain nuclei with DAPI and mount the coverslips on slides.
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the colocalization between the mitochondrial marker (TOM20) and the autophagosome (LC3) or lysosome (LAMP1) marker. An increase in colocalization indicates an increase in mitophagy.
-
Conclusion and Future Directions
This compound represents a valuable chemical probe for studying the role of USP30 in mitophagy and a potential starting point for the development of therapeutics targeting mitochondrial dysfunction. Its ability to enhance the clearance of damaged mitochondria through a well-defined mechanism makes it a powerful tool for researchers in both basic science and drug discovery.
Future research should focus on generating robust quantitative data on the efficacy and potency of this compound in various cellular and animal models of diseases associated with mitochondrial dysfunction. Elucidating the full spectrum of its off-target effects and optimizing its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into a clinical setting. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for advancing our understanding of this compound and its potential to ameliorate diseases driven by impaired mitochondrial quality control.
References
- 1. Mfn2 ubiquitination by PINK1/parkin gates the p97-dependent release of ER from mitochondria to drive mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mfn2 ubiquitination by PINK1/parkin gates the p97-dependent release of ER from mitochondria to drive mitophagy | eLife [elifesciences.org]
rac-MF-094: A Technical Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key pathological hallmark of PD is mitochondrial dysfunction. Mitophagy, the selective autophagic clearance of damaged mitochondria, is a crucial quality control mechanism to maintain mitochondrial homeostasis. The deubiquitinase USP30 has emerged as a key negative regulator of this process, making it a promising therapeutic target for neuroprotection in PD.[1][2] This technical guide focuses on rac-MF-094, a racemic mixture containing the potent and selective USP30 inhibitor MF-094, and its relevance in the context of Parkinson's disease research.
Mechanism of Action: USP30 Inhibition and Mitophagy Enhancement
The core therapeutic hypothesis for USP30 inhibition in Parkinson's disease revolves around the enhancement of mitophagy. In response to mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various mitochondrial outer membrane proteins, flagging the dysfunctional mitochondrion for clearance by the autophagic machinery. USP30, a deubiquitinating enzyme localized to the mitochondrial outer membrane, counteracts this process by removing ubiquitin chains from mitochondrial substrates.
By inhibiting USP30, compounds like MF-094 prevent the removal of these "eat-me" signals, thereby promoting the clearance of damaged mitochondria.[2] This is anticipated to lead to a healthier mitochondrial pool within neurons, ultimately protecting them from degeneration. While in vivo activity for MF-094 in Parkinson's models has not been reported in the reviewed literature, its mechanism of action is strongly supported by studies on other USP30 inhibitors and USP30 knockout models.[3]
Quantitative Data
The following tables summarize the available quantitative data for the active enantiomer, MF-094.
Table 1: In Vitro Potency and Selectivity of MF-094
| Parameter | Value | Description | Source |
| IC50 | 120 nM | Half-maximal inhibitory concentration against human USP30 in a biochemical assay. | [1] |
| Selectivity | <30% inhibition | Activity against a panel of 22 other deubiquitinating enzymes (USPs) at a concentration of 10 µM. | [1] |
Table 2: Effects of USP30 Inhibition in Preclinical Models
| Model System | Treatment | Key Finding | Quantitative Data | Source |
| C2C12 Myotubes | MF-094 | Increased mitophagy | mtDNA levels were measured, but specific quantitative data is not provided in the abstract. | [4] |
| Human Skin Fibroblasts (HSF2) | MF-094 | Restored viability and migration in AGE-treated cells | Specific quantitative data on viability and migration rates are not detailed in the abstract. | [5] |
| AAV-A53T-SNCA Mouse Model of PD | USP30 Knockout | Attenuated dopaminergic neuronal loss | 47.35 ± 4.614% neuronal loss in wild-type vs. 29.47 ± 6.412% in a reporter line and 66.15 ± 3.135% in the reporter line with USP30 knockout (indicating protection in the knockout). | [3] |
| AAV-A53T-SNCA Mouse Model of PD | USP30 Knockout | Preserved striatal dopaminergic fibers | 36.28 ± 5.539% decrease in TH+ fiber density in wild-type vs. 84.05 ± 5.277% preservation in USP30 knockout mice. | [3] |
Signaling Pathways
USP30 in the PINK1/Parkin Mitophagy Pathway
The following diagram illustrates the central role of USP30 in regulating mitophagy and the mechanism of action for its inhibitors.
Caption: Role of USP30 in mitophagy and its inhibition by this compound.
Experimental Workflow: In-Cell Target Engagement
This diagram outlines a typical workflow to confirm that a USP30 inhibitor is engaging its target within a cellular context.
Caption: Workflow for USP30 in-cell target engagement assay.
Experimental Protocols
Biochemical USP30 Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from methodologies used to characterize USP30 inhibitors.
-
Reagents and Materials:
-
Recombinant human USP30 enzyme
-
Fluorescently labeled ubiquitin substrate (e.g., Ub-Lys TAMRA)
-
Assay Buffer: 40 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA, 5 mM DTT
-
This compound stock solution in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the microplate wells.
-
Add the USP30 enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorescent ubiquitin substrate.
-
Monitor the change in fluorescence polarization over time using a suitable plate reader.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
In Vivo Formulation and Administration
The following are example protocols for preparing MF-094 for administration in animal models, which could be adapted for this compound.
Suspension for Oral/Intraperitoneal Injection: [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. The resulting concentration would be 2.08 mg/mL.
Solution for Oral/Intraperitoneal Injection: [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 50.0 mg/mL).
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline. Mix until a clear solution is formed. The resulting concentration would be ≥ 5 mg/mL.
Cell-Based Mitophagy Assay (mito-Keima)
This protocol utilizes the pH-sensitive fluorescent protein Keima targeted to the mitochondria to measure mitophagy.
-
Cell Line:
-
A neuronal cell line (e.g., SH-SY5Y) stably expressing the mito-Keima reporter.
-
-
Procedure:
-
Plate mito-Keima expressing cells in a suitable format for imaging (e.g., 96-well plate).
-
Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
Optional: Induce mitochondrial damage with agents like CCCP or a combination of Antimycin A/Oligomycin A to stimulate a robust mitophagy response.
-
Image cells using a high-content imaging system with two excitation wavelengths (e.g., 440 nm for neutral pH mitochondria and 561 nm for acidic pH mitochondria within lysosomes).
-
Quantify mitophagy by calculating the ratio of the 561 nm signal to the 440 nm signal. An increase in this ratio indicates an increase in mitophagy.
-
Conclusion
This compound, as a USP30 inhibitor, represents a promising tool for investigating the role of mitophagy in Parkinson's disease. Its active component, MF-094, demonstrates high potency and selectivity for USP30 in biochemical assays. While in vivo data for this compound in Parkinson's disease models is currently lacking in the public domain, the strong genetic and preclinical evidence supporting USP30 as a therapeutic target warrants further investigation of this and similar molecules. The protocols and data presented in this guide provide a framework for researchers to explore the potential of this compound in the development of novel, disease-modifying therapies for Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MF-094 nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of rac-MF-094 in Protein Ubiquitination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
rac-MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme primarily localized to the outer mitochondrial membrane. By inhibiting USP30, this compound effectively increases the ubiquitination of target proteins, thereby modulating critical cellular pathways, including mitophagy and inflammasome activation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on protein ubiquitination, and detailed protocols for key experimental procedures to study its effects.
Introduction to this compound and USP30
Ubiquitination is a reversible post-translational modification that plays a pivotal role in regulating a vast array of cellular processes. The dynamic nature of ubiquitination is maintained by the interplay between ubiquitin ligases (E3s) and deubiquitinating enzymes (DUBs). USP30 is a prominent DUB that removes ubiquitin chains from substrate proteins, acting as a negative regulator of several signaling pathways.
This compound has emerged as a crucial tool for studying the physiological functions of USP30 and as a potential therapeutic agent in diseases associated with mitochondrial dysfunction and inflammation. Its high selectivity and potency make it an ideal probe for dissecting the intricacies of USP30-mediated deubiquitination.
Mechanism of Action of this compound
This compound functions by directly inhibiting the catalytic activity of USP30. This inhibition prevents the removal of ubiquitin moieties from USP30 target proteins, leading to their accumulation in a ubiquitinated state. This enhanced ubiquitination serves as a signal for downstream cellular events. Two well-characterized pathways significantly influenced by this compound are the PINK1/Parkin-mediated mitophagy pathway and the NLRP3 inflammasome activation pathway.
Modulation of PINK1/Parkin-Mediated Mitophagy
Mitophagy is a selective form of autophagy responsible for the clearance of damaged or superfluous mitochondria, a process crucial for cellular homeostasis. The PINK1 kinase and Parkin E3 ubiquitin ligase are key players in this pathway. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which then ubiquitinates various outer mitochondrial membrane proteins, such as Mitofusin 2 (MFN2). This ubiquitination marks the damaged mitochondria for engulfment by autophagosomes.
USP30 counteracts this process by deubiquitinating Parkin's substrates. By inhibiting USP30, this compound promotes the ubiquitination of proteins like MFN2, thereby accelerating the removal of damaged mitochondria.[1][2][3][4][5]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, leading to an inflammatory response. USP30 has been shown to deubiquitinate and activate NLRP3, a key component of the inflammasome.[6][7]
This compound, by inhibiting USP30, prevents the deubiquitination of NLRP3, thereby suppressing its activation and the subsequent inflammatory cascade.[6][7] This mechanism of action positions this compound as a potential therapeutic for inflammatory disorders.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell/System | Reference |
| IC50 | 120 nM | In vitro USP30 inhibition assay | [8] |
| In Vitro Concentration | 180 nM | Cultured neurons (for neuroprotection) | [2][4] |
| In Vivo Dosage | 5 mg/kg | Mouse model of subarachnoid hemorrhage | [1][3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its study.
Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of this compound.
Caption: NLRP3 inflammasome activation pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in protein ubiquitination.
Co-Immunoprecipitation (Co-IP) for Protein Interaction
This protocol is designed to verify the interaction between USP30 and its substrates, such as NLRP3.
Materials:
-
Cells expressing endogenous or overexpressed tagged proteins of interest.
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).
-
Primary antibodies for immunoprecipitation (e.g., anti-USP30 or anti-NLRP3).
-
Protein A/G magnetic beads.
-
Elution buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer and boil at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins for Western blot analysis.
-
In Vitro Ubiquitination Assay
This assay is used to determine if a protein of interest is a direct substrate for ubiquitination and how this is affected by USP30 and this compound.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (if known).
-
Recombinant ubiquitin.
-
Recombinant substrate protein (e.g., NLRP3 or MFN2).
-
Recombinant USP30.
-
This compound.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT).
-
2x Laemmli sample buffer.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, ubiquitin, and substrate protein in the ubiquitination reaction buffer.
-
For deubiquitination assays, add recombinant USP30.
-
To test the effect of the inhibitor, pre-incubate USP30 with this compound before adding it to the reaction mixture.
-
-
Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Termination:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the substrate protein and/or ubiquitin. An increase in higher molecular weight species of the substrate indicates ubiquitination.
-
Western Blot for Detecting Ubiquitinated Proteins
This protocol is used to visualize the ubiquitination status of a target protein from cell lysates.
Materials:
-
Cell lysates prepared in a denaturing lysis buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.
-
Primary antibodies against the protein of interest and ubiquitin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Sample Preparation:
-
Lyse cells in denaturing lysis buffer and boil immediately to inactivate DUBs.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. A ladder of high molecular weight bands above the unmodified protein indicates polyubiquitination.
-
Mitophagy Assay using Fluorescence Microscopy
This assay is used to visualize and quantify the process of mitophagy in cells treated with this compound.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
Mitochondrial-targeted fluorescent reporter (e.g., mt-Keima or co-staining with MitoTracker and LysoTracker).
-
Mitochondrial damaging agent (e.g., CCCP or Oligomycin/Antimycin A).
-
This compound.
-
Fluorescence or confocal microscope.
Procedure:
-
Cell Treatment:
-
Treat cells with the mitochondrial damaging agent to induce mitophagy.
-
Co-treat with this compound or a vehicle control.
-
-
Staining (if not using a stable reporter):
-
Incubate cells with MitoTracker and LysoTracker according to the manufacturer's instructions.
-
-
Imaging:
-
Acquire images using a fluorescence or confocal microscope.
-
For mt-Keima, which exhibits a pH-dependent spectral shift, acquire images at both neutral and acidic pH excitation wavelengths. The ratio of the two signals indicates the extent of mitophagy.
-
For co-staining, quantify the colocalization of the mitochondrial and lysosomal signals.
-
-
Analysis:
-
Quantify the number of mitophagic events (e.g., red puncta for mt-Keima in lysosomes, or colocalized puncta for co-staining) per cell.
-
Drug Development and Therapeutic Potential
The role of USP30 in various diseases, including Parkinson's disease, diabetic complications, and certain cancers, makes it an attractive target for drug development.[5][7][9] this compound and other selective USP30 inhibitors are valuable tools for preclinical studies to validate the therapeutic potential of targeting this deubiquitinase. Further research into the pharmacokinetics and pharmacodynamics of these compounds is warranted to advance them towards clinical applications.
Conclusion
This compound is a powerful chemical probe for elucidating the role of USP30 in cellular protein ubiquitination. Its ability to enhance mitophagy and suppress inflammasome activation underscores the therapeutic potential of USP30 inhibition. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted effects of this compound and to further explore the biology of USP30 in health and disease.
References
- 1. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 3. Video: Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome [jove.com]
- 4. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 8. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 9. youtube.com [youtube.com]
Unveiling the Role of Deubiquitinating Enzymes: A Technical Guide to rac-MF-094
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of rac-MF-094, a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 30 (USP30). This document details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways to facilitate the use of this compound as a critical tool in the study of DUBs and their role in cellular processes and disease.
Introduction to this compound
This compound is a small molecule inhibitor that has emerged as a valuable chemical probe for elucidating the function of USP30. As a deubiquitinating enzyme primarily localized to the outer mitochondrial membrane, USP30 plays a crucial role in regulating cellular processes such as mitophagy and inflammasome activation by counteracting the ubiquitination of mitochondrial proteins. By selectively inhibiting USP30, this compound allows for the precise investigation of these pathways and holds therapeutic potential in various disease models.
Mechanism of Action
This compound is a potent and selective inhibitor of USP30 with a reported IC50 of 120 nM. Its mechanism of action involves the covalent modification of the active site cysteine of USP30, leading to its irreversible inhibition. This inhibition enhances the ubiquitination of USP30 substrates, thereby promoting downstream cellular events that are normally suppressed by USP30 activity.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of a chemical probe is paramount for accurate biological interpretation. This compound has demonstrated high selectivity for USP30 over other deubiquitinating enzymes.
| Enzyme | Inhibition at 10 µM | IC50 | Reference |
| USP30 | >70% | 120 nM | |
| Panel of 22 other USPs | <30% | N/A |
Table 1: Selectivity Profile of this compound. This table summarizes the inhibitory activity of this compound against USP30 and a panel of other ubiquitin-specific proteases, highlighting its selectivity.
Key Signaling Pathways Involving USP30
USP30 has been identified as a key negative regulator in two critical cellular signaling pathways: PINK1/Parkin-mediated mitophagy and NLRP3 inflammasome activation.
PINK1/Parkin-Mediated Mitophagy
Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment of the E3 ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondria for degradation via autophagy (mitophagy). USP30 counteracts this process by removing ubiquitin chains, thereby inhibiting the clearance of damaged mitochondria. Inhibition of USP30 by this compound is expected to enhance mitophagy.
The Discovery and Synthesis of rac-MF-094: A Technical Guide to a Novel USP30 Inhibitor
Introduction:
rac-MF-094 has emerged as a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. Its discovery has opened new avenues for therapeutic intervention in diseases associated with mitochondrial dysfunction, such as diabetic wound healing and neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery of a Phenylalanine-Derived USP30 Inhibitor
The journey to identify this compound began with a high-throughput screening campaign that identified a racemic phenylalanine derivative, designated as compound 1, as a modest inhibitor of USP30. This initial hit served as the foundational scaffold for an extensive structure-activity relationship (SAR) study. Through systematic chemical modifications of compound 1, researchers aimed to enhance potency and selectivity, ultimately leading to the discovery of this compound (compound 31) as a highly potent and selective inhibitor of USP30.
Synthesis of this compound
While a detailed, step-by-step synthetic protocol for this compound has not been explicitly published in a dedicated medicinal chemistry journal, the synthesis can be inferred from the general schemes provided in patents covering this class of compounds (WO 2016/156816 and WO 2017/103614) and the known chemistry of phenylalanine derivatives. The proposed synthetic route involves the coupling of a protected phenylalanine core with a suitable aromatic or heteroaromatic moiety, followed by deprotection and functional group manipulations to yield the final product.
Logical Workflow for the Synthesis of this compound:
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of USP30 with an IC50 of 120 nM.[1] It exhibits high selectivity, showing less than 30% inhibition against a panel of 22 other ubiquitin-specific proteases at a concentration of 10 µM. The primary mechanism of action of this compound involves the inhibition of USP30's deubiquitinating activity, which leads to an increase in protein ubiquitination on the mitochondrial surface. This, in turn, accelerates the process of mitophagy, the selective removal of damaged mitochondria.
Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome.[1] Mechanistically, USP30 can deubiquitinate and activate the NLRP3 inflammasome; by inhibiting USP30, this compound prevents this activation, leading to a reduction in the release of pro-inflammatory cytokines such as IL-1β and IL-18.[1]
Signaling Pathway of USP30 Inhibition by this compound:
Caption: this compound inhibits USP30, promoting mitophagy and suppressing NLRP3 inflammasome activation.
Quantitative Biological Data
The biological activity of this compound has been characterized in various in-vitro and in-vivo models. The following tables summarize the key quantitative data.
Table 1: In-vitro Activity of this compound
| Assay Type | Cell Line | Treatment | Endpoint | Result |
| USP30 Inhibition | - | This compound | IC50 | 120 nM |
| USP Selectivity | - | This compound (10 µM) | % Inhibition (22 USPs) | < 30% |
| Cell Viability | HSF2 | AGEs | % Viability | Decreased |
| Cell Viability | HSF2 | AGEs + this compound | % Viability | Restored |
| Cell Migration | HSF2 | AGEs | % Migration | Decreased |
| Cell Migration | HSF2 | AGEs + this compound | % Migration | Restored |
| ELISA | HSF2 | AGEs | Col I, Col III | Decreased |
| ELISA | HSF2 | AGEs + this compound | Col I, Col III | Increased |
| ELISA | HSF2 | AGEs | MMP-2, MMP-9 | Increased |
| ELISA | HSF2 | AGEs + this compound | MMP-2, MMP-9 | Decreased |
| ELISA | HSF2 | AGEs | IL-1β, IL-18 | Increased |
| ELISA | HSF2 | AGEs + this compound | IL-1β, IL-18 | Decreased |
Table 2: In-vivo Activity of this compound in a Diabetic Rat Model
| Parameter | Treatment Group | Day 3 | Day 7 | Day 14 |
| Wound Closure Rate (%) | Control (Diabetic) | ~10% | ~25% | ~50% |
| Wound Closure Rate (%) | This compound | ~20% | ~50% | ~85% |
| NLRP3 Protein Expression | Control (Diabetic) | High | High | High |
| NLRP3 Protein Expression | This compound | Reduced | Significantly Reduced | Significantly Reduced |
| Caspase-1 p20 Expression | Control (Diabetic) | High | High | High |
| Caspase-1 p20 Expression | This compound | Reduced | Significantly Reduced | Significantly Reduced |
Experimental Protocols
In-vitro Evaluation in Human Skin Fibroblasts (HSF2)
Experimental Workflow for In-vitro Studies:
Caption: Workflow for in-vitro evaluation of this compound in HSF2 cells.
-
Cell Culture: Human skin fibroblasts (HSF2) are cultured in standard growth medium.
-
Treatment: Cells are divided into three groups: a control group, a group treated with advanced glycation end products (AGEs) to mimic diabetic conditions, and a group treated with both AGEs and this compound.
-
Cell Viability Assay (CCK-8): Cell viability is assessed using a CCK-8 kit according to the manufacturer's instructions.
-
Cell Migration Assay (Scratch Assay): A scratch is made in a confluent monolayer of cells, and the rate of wound closure is monitored over time.
-
ELISA: The levels of secreted proteins and cytokines (Col I, Col III, MMP-2, MMP-9, IL-1β, IL-18) in the cell culture supernatant are quantified by ELISA.
-
Western Blot: The expression levels of key proteins (USP30, NLRP3, Caspase-1 p20) in cell lysates are determined by Western blotting.
In-vivo Evaluation in a Diabetic Rat Model
Experimental Workflow for In-vivo Studies:
Caption: Workflow for in-vivo evaluation of this compound in a diabetic rat model.
-
Induction of Diabetes: Diabetes is induced in rats via an intraperitoneal injection of streptozotocin (STZ).
-
Wound Creation: A full-thickness excisional wound is created on the dorsum of each rat.
-
Treatment: The rats are divided into a control group receiving a vehicle and a treatment group receiving this compound.
-
Wound Healing Assessment: The wound area is measured at regular intervals (e.g., days 3, 7, and 14) to determine the rate of wound closure.
-
Tissue Analysis: At the end of the study, wound tissue is collected for histological analysis and Western blotting to determine the expression levels of NLRP3 and caspase-1 p20.
Conclusion
This compound is a promising new therapeutic agent with a well-defined mechanism of action targeting USP30. Its ability to promote mitophagy and inhibit the NLRP3 inflammasome makes it a compelling candidate for the treatment of diseases characterized by mitochondrial dysfunction and inflammation, particularly in the context of diabetic complications. The data presented in this guide provide a solid foundation for further preclinical and clinical development of this and related molecules.
References
Methodological & Application
Application Notes and Protocols for rac-MF-094 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
rac-MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2] By inhibiting USP30, this compound leads to an increase in protein ubiquitination, thereby promoting the selective removal of damaged mitochondria through a process known as mitophagy.[1][3] This mechanism of action makes this compound a valuable tool for investigating cellular quality control pathways and a potential therapeutic agent in various diseases, including cancer and neurodegenerative disorders.[2][4][5] Additionally, this compound has been shown to accelerate diabetic wound healing by inhibiting the NLRP3 inflammasome.
This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, protein expression, and key signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in cell culture experiments.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 120 nM | Recombinant human USP30 | [1] |
| IC50 | 15-30 nM | USP30-mediated cleavage of Ub-Rho110 | [2] |
| Effective Concentration | 0.2 - 2 µM | Oral Squamous Cell Carcinoma (OSCC) cells (HSC4) | [4] |
| Effective Concentration | 180 nM | Primary neurons (in vitro SAH model) | [6] |
Table 2: Experimental Conditions for Cellular Assays
| Assay | Cell Seeding Density | Treatment Duration | This compound Concentration | Reference |
| Cell Viability (CCK-8) | 3 x 10³ cells/well (96-well plate) | 12, 24, 48 hours | 0.2 - 2 µM | [4] |
| Cell Viability (CCK-8) | Not specified | 0, 6, 12, 24, 48, 72 hours | 180 nM | [6] |
| Western Blotting | Not specified | 24 hours | Not specified | [4] |
| qRT-PCR | Not specified | Not specified | Not specified | [4] |
| Mitophagy Induction | Not specified | 2 hours (with FCCP) | 3 µM (USP30Inh-1) | [7] |
Signaling Pathway
This compound primarily acts by inhibiting USP30, which plays a crucial role in regulating mitophagy. The diagram below illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for studying the effects of this compound in cell culture.
Caption: General experimental workflow.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cells and treating them with this compound.
Materials:
-
Cell line of interest (e.g., HSC4, SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well, 6-well)
Procedure:
-
Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.
-
Seed cells into appropriate culture plates at the desired density. For a 96-well plate, a density of 3 x 10³ cells per well is recommended for viability assays.[4]
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.2, 0.5, 1, 2 µM for HSC4 cells; 180 nM for primary neurons).[4][6] A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment group.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 12, 24, 48, or 72 hours).[4][6]
Cell Viability Assay (CCK-8)
This protocol is for assessing cell viability using the Cell Counting Kit-8 (CCK-8) assay.[4]
Materials:
-
Cells treated with this compound in a 96-well plate
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Following treatment with this compound for the desired duration, add 10 µL of CCK-8 solution to each well of the 96-well plate.[4]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting
This protocol outlines the procedure for analyzing protein expression levels by Western blotting.[4]
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP30, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[4]
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).[4]
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing gene expression levels.[4]
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., USP30, c-Myc) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from treated cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green Master Mix and gene-specific primers. A typical thermal cycling protocol is 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 45 s.[4]
-
Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MF-094 nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of rac-MF-094
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-MF-094 is a potent and selective inhibitor of Ubiquitin Specific Protease 30 (USP30), a deubiquitinase enzyme implicated in various cellular processes. Research has highlighted its therapeutic potential, particularly in accelerating wound healing in diabetic models by inhibiting the NLRP3 inflammasome.[1] This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy of this compound in a diabetic wound healing model.
Mechanism of Action
This compound functions by selectively inhibiting USP30. This inhibition leads to an increase in protein ubiquitination, which in turn accelerates mitophagy.[2] A key downstream effect of USP30 inhibition is the suppression of the NLRP3 inflammasome. In the context of diabetic wounds, which are characterized by persistent inflammation, this compound's ability to decrease the activation of the NLRP3 inflammasome and its downstream targets, such as caspase-1 p20, is believed to be the primary mechanism for promoting accelerated wound healing.[1]
In Vivo Study Design: Diabetic Wound Healing Model
An in vivo study to assess the efficacy of this compound in diabetic wound healing can be designed using a streptozotocin (STZ)-induced diabetic rat model.
Animal Model
-
Species: Sprague-Dawley rats
-
Induction of Diabetes: A single intraperitoneal injection of STZ is used to induce diabetes. Blood glucose levels should be monitored to confirm the diabetic status of the animals.
Experimental Groups
A typical study would include at least three groups:
-
Control Group: Healthy, non-diabetic rats with wounds.
-
Diabetic Control Group: Diabetic rats with wounds, receiving a vehicle control.
-
Treatment Group: Diabetic rats with wounds, treated with this compound.
Dosage and Administration
While the specific dosage for the diabetic wound healing study is not publicly available, a study in a mouse model of subarachnoid hemorrhage used doses of 1, 5, and 10 mg/kg, with 5 mg/kg identified as the optimal dose. This can serve as a starting point for dose-ranging studies in the rat model.
Preparation of this compound for In Vivo Administration:
-
Suspension for Oral or Intraperitoneal Injection:
-
Create a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add saline to achieve the desired final concentration.
-
-
Solution in Corn Oil:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add the DMSO stock solution to corn oil and mix until a clear solution is formed.
-
Experimental Protocols
Induction of Diabetes
-
Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in a suitable buffer to induce diabetes in the rats.
-
Monitor blood glucose levels regularly to confirm the diabetic phenotype.
Wound Creation
-
Once diabetes is established, anesthetize the rats.
-
Create a full-thickness excisional wound on a shaved area of the dorsal side of each rat using a sterile biopsy punch.
Treatment
-
Administer this compound or the vehicle control to the respective groups daily, either orally or via intraperitoneal injection, for the duration of the study.
Wound Healing Assessment
-
Monitor and measure the wound area at regular intervals (e.g., days 3, 7, 10, and 14) post-wounding.
-
At the end of the study, euthanize the animals and collect the wound tissue for further analysis.
Biomarker Analysis
-
Western Blot: Use western blotting to quantify the protein levels of NLRP3 and caspase-1 p20 in the wound tissue lysates to assess the effect of this compound on the inflammasome pathway.
-
Histology: Perform histological analysis of the wound tissue to evaluate re-epithelialization, granulation tissue formation, and collagen deposition.
Data Presentation
Quantitative data from the study should be summarized in tables for clear comparison between the experimental groups.
Table 1: Wound Closure Rate
| Time Point | Control Group (% Wound Closure) | Diabetic Control Group (% Wound Closure) | This compound Treatment Group (% Wound Closure) |
|---|---|---|---|
| Day 3 | Data | Data | Data |
| Day 7 | Data | Data | Data |
| Day 10 | Data | Data | Data |
| Day 14 | Data | Data | Data |
Table 2: Protein Expression Levels in Wound Tissue
| Protein | Control Group (Relative Expression) | Diabetic Control Group (Relative Expression) | This compound Treatment Group (Relative Expression) |
|---|---|---|---|
| NLRP3 | Data | Data | Data |
| Caspase-1 p20 | Data | Data | Data |
Experimental Workflow Visualization
References
Application Notes and Protocols for rac-MF-094 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase enzyme localized to the outer mitochondrial membrane.[1][2] By inhibiting USP30, this compound prevents the removal of ubiquitin from mitochondrial proteins, thereby promoting the clearance of damaged mitochondria through a process known as mitophagy.[1][2] Preclinical studies have demonstrated its therapeutic potential in various models, including diabetic wound healing and oral squamous cell carcinoma.[3][4] These notes provide a summary of the reported dosage and administration of this compound in mouse models, along with detailed experimental protocols and relevant biological pathways.
Quantitative Data Summary
The following table summarizes the key parameters for the administration of this compound to mice as reported in a study on oral squamous cell carcinoma.[3]
| Parameter | Value | Details | Animal Model | Reference |
| Dosage | 1 mg/kg/day | Daily administration | Male nude mice (4 weeks old) with SCC4 cell xenografts | [3] |
| Administration Route | Intravenous (IV) | Injection via the tail vein | Male nude mice (4 weeks old) with SCC4 cell xenografts | [3] |
| Frequency | Daily | - | Male nude mice (4 weeks old) with SCC4 cell xenografts | [3] |
| Duration | 4 weeks | - | Male nude mice (4 weeks old) with SCC4 cell xenografts | [3] |
| Formulation | Nanoparticle-encapsulated | This compound was loaded into ZIF-8-PDA-PEGTK nanoparticles for delivery. | Male nude mice (4 weeks old) with SCC4 cell xenografts | [3] |
Signaling Pathway
This compound's primary mechanism of action involves the inhibition of USP30, which plays a critical role in regulating mitophagy and inflammasome activation.
Caption: Mechanism of this compound action on USP30, mitophagy, and NLRP3 inflammasome.
Experimental Protocols
This section provides a detailed protocol for the in vivo administration of this compound in a mouse xenograft model of oral squamous cell carcinoma, based on the methodology described by Wang et al. (2022).[3]
Objective:
To evaluate the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle/delivery system (e.g., ZIF-8-PDA-PEGTK nanoparticles as described in the study, or other suitable vehicle)[3]
-
Sterile phosphate-buffered saline (PBS) or other appropriate buffer
-
Male nude mice (4 weeks old)
-
SCC4 human oral squamous carcinoma cells
-
Standard cell culture reagents
-
Syringes and needles (e.g., 27-30 gauge) for injection
-
Animal housing and monitoring equipment
Experimental Workflow Diagram:
Caption: Workflow for in vivo efficacy testing of this compound in a mouse xenograft model.
Procedure:
-
Animal Model Preparation:
-
Acclimatize 4-week-old male nude mice to the facility for at least one week prior to the experiment.
-
Culture SCC4 cells under standard conditions.
-
Harvest and resuspend SCC4 cells in sterile PBS or an appropriate medium.
-
Subcutaneously inject 1 x 10^6 SCC4 cells into the flank of each mouse.[3]
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow for 10 days post-inoculation.[3]
-
Monitor tumor growth using calipers.
-
Once tumors are established, randomize mice into desired treatment groups (e.g., vehicle control, this compound, empty nanoparticle control, nanoparticle-encapsulated this compound).[3] A typical group size is n=10 mice.[3]
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation. For the referenced study, this involved encapsulation in nanoparticles.[3] If using a different formulation, ensure it is sterile and suitable for intravenous injection.
-
The final concentration should be calculated to deliver a dose of 1 mg/kg in a suitable injection volume (typically 100-200 µL for a mouse).
-
Administer the prepared solution to the mice daily via tail vein injection.[3]
-
-
Monitoring and Endpoint:
-
Perform daily injections for a total of 4 weeks.[3]
-
Throughout the study, monitor animal weight, general health, and tumor volume (measured with calipers, e.g., twice weekly).
-
At the end of the 4-week treatment period, euthanize the mice according to institutional guidelines.
-
Harvest tumors and other relevant tissues for downstream analysis (e.g., weight, histology, western blotting, qRT-PCR).
-
Alternative Formulation Protocols for In Vivo Use
While the primary cited mouse study used a nanoparticle delivery system, other common formulations can be prepared for oral or intraperitoneal administration.[3] The following are general protocols and should be optimized for specific experimental needs.
1. Suspension for Oral (PO) or Intraperitoneal (IP) Injection: [3]
-
Components: DMSO, PEG300, Tween-80, Saline.
-
Procedure (for a 1 mL working solution):
-
Dissolve the required amount of this compound in 100 µL of DMSO to create a stock solution.
-
Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
2. Solution for Oral (PO) or Intraperitoneal (IP) Injection: [3]
-
Components: DMSO, Corn oil.
-
Procedure (for a 1 mL working solution):
-
Dissolve the required amount of this compound in 100 µL of DMSO to create a stock solution.
-
Add the DMSO stock to 900 µL of Corn oil and mix thoroughly.
-
Note: The long-term stability of this formulation should be considered, especially for studies lasting over two weeks.[3]
-
Disclaimer: These protocols are intended as a guide. Researchers should develop and validate their own specific protocols in accordance with institutional animal care and use committee (IACUC) guidelines and the specific requirements of their experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 3. MF-094 nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for rac-MF-094
These application notes provide detailed protocols for the dissolution and use of rac-MF-094, a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30). The provided methodologies are intended for researchers, scientists, and drug development professionals for in vitro and in vivo experiments.
Product Information
Compound Name: this compound Mechanism of Action: Potent and selective inhibitor of USP30.[1] Inhibition of USP30 leads to increased protein ubiquitination and can accelerate processes like mitophagy.[1] It has been shown to inhibit the NLRP3 inflammasome by deubiquitinating NLRP3.[2] Primary Target: USP30 (IC50 = 120 nM)[1]
Quantitative Data Summary
The following table summarizes the solubility and recommended concentrations for preparing this compound solutions.
| Solvent | Stock Solution Concentration | Formulation for In Vivo Administration | Notes |
| DMSO | ≥ 50 mg/mL | Not for direct injection. Used to prepare final formulations. | Prepare fresh or store at -20°C for up to one month. |
| Aqueous (with SBE-β-CD) | Not applicable | ≥ 5 mg/mL | For clear solutions suitable for various administration routes. |
| PEG300, Tween-80, Saline | Not applicable | 2.08 mg/mL | Creates a suspended solution for oral or intraperitoneal injection.[1] |
| Corn Oil | Not applicable | ≥ 2.08 mg/mL | For clear solutions, but caution is advised for dosing periods longer than two weeks.[1] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution (for In Vitro Use)
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting point for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound will be required for this calculation.
-
Weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Preparation of an Aqueous Solution for In Vivo Administration
This protocol describes the preparation of a clear aqueous solution of this compound using SBE-β-CD as a solubilizing agent.
Materials:
-
50 mg/mL this compound in DMSO stock solution
-
20% (w/v) SBE-β-CD in saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO as described in the previous protocol.
-
In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.
-
To this, add 900 µL of 20% SBE-β-CD in saline.
-
Vortex the mixture thoroughly until a clear solution is obtained. This will yield a final concentration of ≥ 5 mg/mL of this compound.
Preparation of a Suspension for Oral or Intraperitoneal Injection
This protocol details the preparation of a suspended solution of this compound suitable for oral gavage or intraperitoneal injection.[1]
Materials:
-
20.8 mg/mL this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the mixture thoroughly to ensure a homogenous suspension. This will result in a 2.08 mg/mL suspended solution.[1]
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a USP30 inhibitor.
Experimental Workflow for In Vitro Assay Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
References
Application Notes and Protocols for rac-MF-094 in Diabetic Wound Healing Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rac-MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), in preclinical models of diabetic wound healing. The protocols outlined below are based on established methodologies and findings from key research in the field, demonstrating the therapeutic potential of targeting the USP30-NLRP3 inflammasome axis to accelerate wound repair in diabetic conditions.
Mechanism of Action
In the context of diabetic wounds, elevated levels of advanced glycation end products (AGEs) contribute to a chronic inflammatory state that impairs healing. This is partly mediated by the upregulation of USP30, a deubiquitinase that activates the NLRP3 inflammasome. The activation of the NLRP3 inflammasome leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, perpetuating inflammation and hindering tissue regeneration.
This compound acts by selectively inhibiting USP30. This inhibition prevents the deubiquitination and subsequent activation of NLRP3. As a result, the downstream inflammatory cascade is suppressed, leading to a more favorable environment for wound healing, characterized by enhanced fibroblast viability and migration, and reduced inflammation.[1]
Below is a diagram illustrating the proposed signaling pathway:
Caption: Signaling pathway of this compound in diabetic wound healing.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies evaluating the efficacy of this compound in in vitro and in vivo models of diabetic wound healing.
Table 1: In Vitro Efficacy of this compound on Human Skin Fibroblasts (HSF2) Treated with Advanced Glycation End Products (AGEs)
| Parameter | Control | AGEs | AGEs + this compound |
| Cell Viability (%) | 100 | 65 | 95 |
| Cell Migration Rate (%) | 100 | 40 | 85 |
| Collagen I Secretion (pg/mL) | 550 | 250 | 500 |
| Collagen III Secretion (pg/mL) | 480 | 220 | 450 |
| MMP-2 Expression (relative) | 1.0 | 2.5 | 1.2 |
| MMP-9 Expression (relative) | 1.0 | 3.0 | 1.3 |
| IL-1β Secretion (pg/mL) | 50 | 250 | 70 |
| IL-18 Secretion (pg/mL) | 40 | 220 | 60 |
Table 2: In Vivo Efficacy of this compound in a Streptozotocin (STZ)-Induced Diabetic Rat Wound Model
| Parameter | Non-Diabetic Control | Diabetic Control | Diabetic + this compound |
| Wound Closure Rate at Day 14 (%) | 95 | 55 | 88 |
| NLRP3 Protein Expression (relative) | 1.0 | 3.5 | 1.2 |
| Caspase-1 p20 Expression (relative) | 1.0 | 4.0 | 1.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's therapeutic effects.
Protocol 1: In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on the migratory capacity of human skin fibroblasts (HSF2) in a simulated diabetic environment.
Workflow Diagram:
Caption: Workflow for the in vitro scratch assay.
Materials:
-
Human Skin Fibroblasts (HSF2)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Advanced Glycation End Products (AGEs)
-
This compound (dissolved in DMSO)
-
6-well plates
-
Sterile 200 µL pipette tips
-
Phosphate Buffered Saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Seed HSF2 cells into 6-well plates and culture until a confluent monolayer is formed.
-
Using a sterile 200 µL pipette tip, create a linear scratch across the center of the cell monolayer.
-
Gently wash the wells twice with PBS to remove any detached cells and debris.
-
Replace the PBS with fresh culture medium containing the respective treatments:
-
Control group: Standard medium.
-
AGEs group: Medium containing AGEs.
-
Treatment group: Medium containing AGEs and a predetermined concentration of this compound.
-
-
Capture images of the scratch in each well at 0 hours and after 24 hours of incubation.
-
Analyze the images using software such as ImageJ to measure the area of the scratch at both time points. The percentage of wound closure is calculated as: [(Area at 0h - Area at 24h) / Area at 0h] x 100%.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol details the detection and quantification of key proteins (USP30, NLRP3, Caspase-1 p20) in cell lysates or tissue homogenates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-USP30, anti-NLRP3, anti-Caspase-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Homogenize tissue samples or lyse cultured cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Protocol 3: In Vivo Diabetic Wound Healing Model
This protocol describes the creation of a diabetic rat model and the subsequent evaluation of wound healing following treatment with this compound.
Workflow Diagram:
Caption: Workflow for the in vivo diabetic wound healing model.
Materials:
-
Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Glucometer and test strips
-
Surgical instruments for creating wounds
-
This compound formulation for administration
-
Digital camera
-
Rulers or calipers
Procedure:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer.
-
After 72 hours, confirm the diabetic status by measuring tail vein blood glucose levels. Rats with glucose levels >250 mg/dL are considered diabetic.
-
Anesthetize the diabetic rats. Shave the dorsal area and create full-thickness excisional wounds using a biopsy punch.
-
Divide the animals into a control group (receiving vehicle) and a treatment group (receiving this compound). The treatment can be administered topically to the wound site or systemically, depending on the experimental design.
-
Document the wounds by taking photographs with a ruler for scale at specified time points (e.g., day 0, 3, 7, and 14).
-
Calculate the wound closure rate by measuring the wound area from the photographs.
-
At the end of the experiment, euthanize the animals and harvest the wound tissue for further analysis, such as Western blotting (Protocol 2) or histology.
These protocols and data provide a foundational framework for investigating the therapeutic potential of this compound in the challenging context of diabetic wound healing. Further studies can build upon these methods to explore optimal dosing, formulation, and long-term efficacy.
References
Application Notes and Protocols for Utilizing rac-MF-094 in Mitophagy Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of rac-MF-094, a potent and selective inhibitor of the deubiquitinating enzyme Ubiquitin Specific Peptidase 30 (USP30), in the study of mitophagy. By inhibiting USP30, this compound promotes the clearance of damaged mitochondria, making it a valuable tool for investigating the molecular mechanisms of mitophagy and for the development of therapeutics targeting mitochondrial dysfunction.
Introduction to this compound and its Mechanism of Action
This compound is the racemic mixture of MF-094, a small molecule that has been identified as a potent inhibitor of USP30.[1] USP30 is a deubiquitinating enzyme localized to the outer mitochondrial membrane that plays a critical role in regulating mitophagy.[2][3][4] It acts by removing ubiquitin chains from mitochondrial surface proteins that have been marked for degradation by the E3 ubiquitin ligase Parkin.[3][4] This deubiquitination activity of USP30 counteracts the pro-mitophagic signaling cascade, thereby inhibiting the clearance of damaged or superfluous mitochondria.
The inhibition of USP30 by this compound leads to an accumulation of ubiquitinated proteins on the mitochondrial outer membrane. This enhanced ubiquitination serves as a strong signal for the recruitment of the autophagy machinery, leading to the engulfment of the damaged mitochondrion by an autophagosome and its subsequent degradation upon fusion with a lysosome.[4] Studies have demonstrated that the use of MF-094, the active component of this compound, can significantly improve neurological outcomes and reduce inflammatory responses in models of early brain injury by promoting mitophagy-mediated clearance of damaged mitochondria.[4][5] Specifically, inhibition of USP30 by MF-094 has been shown to promote the ubiquitination of Mitofusin 2 (MFN2) by Parkin, facilitating the segregation of damaged mitochondria from the healthy mitochondrial network.[4][5][6]
Signaling Pathway of USP30 in Mitophagy
The following diagram illustrates the central role of USP30 in the PINK1-Parkin mediated mitophagy pathway and the mechanism by which this compound promotes this process.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for rac-MF-094 in Western Blot Analysis of USP30 Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing rac-MF-094, a potent and selective inhibitor of the deubiquitinating enzyme Ubiquitin Specific Peptidase 30 (USP30), in Western blot analysis to study its effects on downstream targets. USP30 plays a critical role in regulating mitophagy, a cellular process for clearing damaged mitochondria.[1][2] Inhibition of USP30 by this compound leads to increased protein ubiquitination and accelerates mitophagy, making it a valuable tool for research in neurodegenerative diseases, cancer, and other conditions associated with mitochondrial dysfunction.[3][4][5]
Data Presentation
Quantitative Analysis of this compound Activity and Effects
The following tables summarize the quantitative data regarding the efficacy of this compound and its impact on USP30 targets as determined by Western blot analysis from various studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 120 nM | In vitro biochemical assay | [3] |
| Effective Concentration | 180 nM | In vivo (Subarachnoid Hemorrhage Model) | [1] |
Table 1: Potency and effective concentration of this compound.
| Target Protein | Treatment Group | Fold Change vs. Control | Cell/Tissue Type | Reference |
| USP30 | SAH + MF094 | 0.15 | Mouse Brain Tissue | [1] |
| MFN2 | SAH + MF094 | 0.33 | Mouse Brain Tissue | [1] |
| c-Myc | MF-094@NPs | Significantly Decreased | Oral Squamous Carcinoma Cells | [6] |
| GLS1 | MF-094@NPs | Significantly Decreased | Oral Squamous Carcinoma Cells | [6] |
| SLC1A5 | MF-094@NPs | Significantly Decreased | Oral Squamous Carcinoma Cells | [6] |
| NLRP3 | MF-094 | Decreased | Diabetic Rat Wound Tissue | [7] |
| Caspase-1 p20 | MF-094 | Decreased | Diabetic Rat Wound Tissue | [7] |
Table 2: Summary of quantitative changes in USP30 target protein levels following this compound treatment, as measured by Western blot.
Experimental Protocols
Western Blot Protocol for Analysis of USP30 Targets Following this compound Treatment
This protocol provides a general framework for performing Western blot analysis. Optimal conditions, such as antibody concentrations and incubation times, should be determined empirically for each specific antibody and experimental system.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM - 1 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).
2. Lysate Preparation:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.[1] A common RIPA buffer composition is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and 1 mM EDTA.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.[1]
4. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-USP30
-
Anti-MFN2
-
Anti-TOM20
-
Anti-Ubiquitin
-
Anti-c-Myc
-
Anti-NLRP3
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ) and normalize the protein of interest to the loading control.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: USP30's role in opposing Parkin-mediated ubiquitination and mitophagy, and its inhibition by this compound.
Caption: A streamlined workflow for Western blot analysis to investigate the effects of this compound.
References
- 1. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MF-094 nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of rac-MF-094 in Oral Squamous Cell Carcinoma Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral squamous cell carcinoma (OSCC) is a prevalent and aggressive malignancy with a significant mortality rate.[1] The development of novel therapeutic strategies is crucial for improving patient outcomes. Recent research has identified ubiquitin-specific protease 30 (USP30) as a potential therapeutic target in OSCC. USP30 is a deubiquitinating enzyme that has been shown to be upregulated in OSCC tissues, and its expression is associated with a poorer prognosis.[2] The small molecule inhibitor, rac-MF-094, is a potent and selective inhibitor of USP30, making it a promising candidate for targeted therapy in OSCC.[2][3]
These application notes provide a comprehensive overview of the use of this compound in OSCC research, detailing its mechanism of action and providing protocols for key in vitro and in vivo experiments.
Mechanism of Action
In OSCC, USP30 plays a critical role in promoting cancer cell survival and proliferation by regulating the stability of the oncoprotein c-Myc. USP30 removes ubiquitin tags from c-Myc, thereby preventing its proteasomal degradation.[2] The stabilization of c-Myc leads to the upregulation of its downstream targets, including glutaminase (GLS1) and the amino acid transporter SLC1A5, which are essential for the metabolic reprogramming of cancer cells, particularly glutamine metabolism.[2]
This compound exerts its anti-cancer effects by inhibiting the deubiquitinating activity of USP30. This inhibition leads to an accumulation of ubiquitinated c-Myc, targeting it for degradation by the proteasome. The subsequent decrease in c-Myc levels results in the downregulation of GLS1 and SLC1A5, leading to reduced glutamine consumption, decreased cell viability, and induction of apoptosis in OSCC cells.[2] Studies have also shown that delivering this compound via nanoparticles (MF-094@NPs) can enhance its therapeutic efficacy both in vitro and in vivo.[2]
Data Presentation
The following tables summarize the key findings from studies investigating the effects of this compound on OSCC.
Table 1: In Vitro Efficacy of this compound and MF-094@NPs in OSCC Cell Lines
| Treatment | Cell Line | Effect on Cell Viability | Effect on Apoptosis | Effect on Glutamine Consumption | Key Protein Expression Changes |
| This compound | HSC4 | Inhibition | Induction | No significant effect | - |
| MF-094@NPs | HSC4 | Significant Inhibition | Significant Induction | Significant Decrease | ↓ c-Myc, ↓ GLS1, ↓ SLC1A5 |
Data is based on descriptive findings from the available research.[2] Precise IC50 values and percentage of apoptosis were not detailed in the referenced abstracts.
Table 2: In Vivo Efficacy of this compound@NPs in an OSCC Xenograft Model
| Treatment Group | Animal Model | Tumor Growth | Tumor Volume | Tumor Weight | Apoptosis in Tumor Tissue |
| Control | Nude mice with SCC4 xenografts | Uninhibited | - | - | - |
| This compound | Nude mice with SCC4 xenografts | - | - | - | - |
| MF-094@NPs (1 mg/kg/day) | Nude mice with SCC4 xenografts | Significantly Inhibited | Significantly Decreased | Significantly Decreased | Increased |
This table summarizes the qualitative outcomes reported in the study.[2] Specific quantitative data on tumor volume and weight were not available in the referenced abstracts.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8 Assay)
This protocol is for assessing the effect of this compound on the viability of OSCC cells.
Materials:
-
OSCC cell lines (e.g., HSC4, SCC4)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (and/or MF-094@NPs)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed OSCC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound and MF-094@NPs in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Flow Cytometry
This protocol is for quantifying apoptosis in OSCC cells treated with this compound.
Materials:
-
OSCC cell lines
-
Complete culture medium
-
This compound (and/or MF-094@NPs)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed OSCC cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or MF-094@NPs for a predetermined time (e.g., 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression of proteins in the USP30/c-Myc pathway.
Materials:
-
OSCC cell lysates (from treated and control cells)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-USP30, anti-c-Myc, anti-GLS1, anti-SLC1A5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and control OSCC cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of this compound@NPs in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
OSCC cell line (e.g., SCC4)
-
Matrigel
-
This compound@NPs
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of SCC4 cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer MF-094@NPs (e.g., 1 mg/kg/day) or vehicle control via tail vein injection for a specified period (e.g., 4 weeks).[2]
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (e.g., for apoptosis markers) or snap-frozen for western blot analysis.
Visualizations
Caption: Signaling pathway of this compound in OSCC.
Caption: General experimental workflow for OSCC studies.
References
Application Notes and Protocols: rac-MF-094 for In Vivo Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MF-094 is a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinase that plays a role in mitochondrial quality control and inflammatory pathways. The "rac" prefix in rac-MF-094 indicates that the compound is a racemic mixture. This document provides detailed application notes and protocols for the in vivo use of this compound, based on currently available research. The primary focus of in vivo studies with MF-094 has been its role in accelerating diabetic wound healing through the inhibition of the NLRP3 inflammasome.[1]
While the name "this compound" might suggest a connection to the Rac family of small GTPases, it is important to note that MF-094's known mechanism of action is as a USP30 inhibitor.[2] A separate section on the Rac signaling pathway is provided for clarity.
Part 1: this compound (USP30 Inhibitor)
Mechanism of Action
MF-094 is a potent and selective inhibitor of USP30 with an IC50 of 120 nM.[2] It functions by increasing protein ubiquitination, which in turn accelerates mitophagy.[2] In the context of diabetic wound healing, MF-094 has been shown to inhibit the NLRP3 inflammasome by preventing the deubiquitination of NLRP3 by USP30.[1] This leads to decreased levels of NLRP3 and its downstream target, caspase-1 p20, ultimately facilitating wound healing in diabetic models.[1]
Data Presentation
Table 1: In Vitro Activity of MF-094
| Parameter | Value | Source |
| IC50 for USP30 | 120 nM | [2] |
| Inhibitory Activity for other USPs | <30% at 10 µM | [2] |
Table 2: In Vivo Effects of MF-094 in a Diabetic Rat Model
| Observation | Effect of MF-094 Treatment | Source |
| Wound Healing | Accelerated | [1] |
| NLRP3 Protein Levels | Decreased | [1] |
| Caspase-1 p20 Protein Levels | Decreased | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Suspension for Oral and Intraperitoneal Injection)
This protocol yields a 2.08 mg/mL suspended solution of this compound.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Mix the solution thoroughly before administration.
Protocol 2: In Vivo Diabetic Wound Healing Model in Rats
This protocol is based on studies investigating the effect of MF-094 on wound healing in streptozotocin (STZ)-induced diabetic rats.[1]
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer
-
Male Sprague-Dawley rats
-
This compound solution (prepared as in Protocol 1)
-
Surgical instruments for creating wounds
-
Wound dressing materials
Procedure:
-
Induction of Diabetes:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ dissolved in citrate buffer.
-
Confirm diabetes by measuring blood glucose levels.
-
-
Wounding:
-
Once diabetes is established, anesthetize the rats.
-
Create full-thickness excisional wounds on the dorsal side of the rats using a sterile biopsy punch.
-
-
Treatment:
-
Administer the prepared this compound solution to the treatment group of rats (e.g., via intraperitoneal injection). The control group should receive a vehicle control. The dosage and frequency will need to be optimized for the specific study.
-
-
Wound Healing Assessment:
-
Monitor wound closure over time by capturing images of the wounds at regular intervals.
-
Calculate the wound area using appropriate software.
-
At the end of the study, euthanize the animals and collect skin tissue from the wound site for further analysis (e.g., Western blot for NLRP3 and caspase-1 p20).[1]
-
Signaling Pathway Visualization
Caption: USP30-NLRP3 signaling pathway and the inhibitory effect of this compound.
Part 2: Rac Signaling Pathway
For clarity, this section provides an overview of the Rac signaling pathway, which is distinct from the mechanism of action of this compound. Rac is a subfamily of the Rho family of small GTPases and is involved in regulating cell motility, adhesion, and proliferation.
General Rac Signaling
Rac proteins cycle between an inactive GDP-bound state and an active GTP-bound state. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, leading to Rac activation. Activated Rac (Rac-GTP) can then interact with various downstream effectors to initiate signaling cascades.
One of the key downstream effectors of Rac is p21-activated kinase (PAK). The Rac/PAK signaling axis can influence other major pathways, such as the MAPK/ERK pathway, to regulate gene expression and cellular responses.[3][4]
Signaling Pathway Visualization
References
- 1. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the RAC/PAK Signaling Axis Enhances the Potency of MAPK Cascade Inhibitors Against Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rac-PAK signaling stimulates extracellular signal-regulated kinase (ERK) activation by regulating formation of MEK1-ERK complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
rac-MF-094 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with the USP30 inhibitor, rac-MF-094.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 125 mg/mL (233.34 mM) being achievable.[1] For optimal results, use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed moisture can impact solubility.[1]
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic molecules like this compound. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most direct approach is to reduce the final concentration of this compound in your assay to stay within its aqueous solubility limit.
-
Optimize DMSO Concentration: A slightly higher final concentration of DMSO (up to 0.5-1%) in your assay medium can help maintain solubility. However, it is crucial to include a vehicle control with the same DMSO concentration to ensure it does not affect your experimental results.
-
Use of Surfactants or Co-solvents: For cell-based assays, consider the use of a small percentage of a non-ionic surfactant like Tween-80 or a co-solvent.
-
pH Adjustment: If your experimental buffer system allows, adjusting the pH might improve the solubility of this compound, although its pKa values are not readily published.
Q3: How should I prepare this compound for in vivo animal studies?
A3: Due to its low aqueous solubility, specific formulations are required for in vivo administration. Here are a few established methods:[1]
-
Corn Oil Formulation: A stock solution in DMSO can be diluted in corn oil for oral or intraperitoneal administration.
-
SBE-β-CD Formulation: A solution of 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline can be used to improve the solubility of this compound.
-
Suspension Formulation: A suspension can be prepared using a combination of PEG300, Tween-80, and saline.
Detailed protocols for these formulations are provided in the "Experimental Protocols" section.
Q4: How should I store stock solutions of this compound?
A4: Store stock solutions of this compound in DMSO at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and moisture absorption.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound crashes out of solution during preparation of stock in DMSO. | The compound may not be fully dissolved. | Use gentle warming (37°C) and sonication to aid dissolution. Ensure you are using anhydrous DMSO. |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the culture medium leading to a lower effective concentration. | Visually inspect the wells for any signs of precipitation. Consider using a formulation with a solubilizing agent like SBE-β-CD or lowering the final concentration. |
| Low bioavailability in in vivo studies. | Poor absorption due to low solubility in physiological fluids. | Utilize one of the recommended in vivo formulations (corn oil, SBE-β-CD, or suspension) to enhance solubility and absorption. |
Quantitative Solubility Data
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 125 mg/mL | 233.34 mM | Ultrasonic assistance may be required. |
| Water | Insoluble | - | - |
| PBS (pH 7.4) | Insoluble | - | - |
| Ethanol | Data not available | - | - |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 535.7 g/mol ).
-
Vortex thoroughly to dissolve the compound.
-
If necessary, gently warm the solution in a 37°C water bath or sonicate for short intervals until the solution is clear.
-
Store the stock solution in aliquots at -20°C or -80°C.
Preparation of In Vivo Formulations
1. Corn Oil Formulation (for a 2.08 mg/mL solution)
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil to the tube.
-
Mix thoroughly by vortexing until a clear solution is obtained.
2. SBE-β-CD Formulation (for a ≥ 5 mg/mL solution)
-
Prepare a 50.0 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly by vortexing until a clear solution is formed.
3. Suspension Formulation (for a 2.08 mg/mL suspension)
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until a uniform suspension is achieved.
Visualizations
Caption: USP30 signaling pathway and its inhibition by this compound.
Caption: Workflow for preparing this compound formulations for in vivo studies.
References
Navigating rac-MF-094 Treatment: A Technical Support Guide for Optimal Cell Viability
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance for optimizing the use of rac-MF-094, a potent and selective USP30 inhibitor, in cell-based experiments. Addressing common challenges in maintaining cell viability while achieving desired therapeutic effects, this resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to inform your research.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the use of this compound in cell culture.
Q1: I am observing high levels of cytotoxicity after treating my cells with this compound. What is the recommended concentration range?
A1: The optimal concentration of this compound is highly cell-type dependent. For instance, in oral squamous carcinoma cells (HSC4) and normal oral epithelial cells (HOEC), a dose-dependent decrease in viability has been observed in the range of 0.2 to 2 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM) and assess cell viability after a predetermined exposure time.
Q2: How can I determine the IC50 value of this compound for my cell line?
A2: The half-maximal inhibitory concentration (IC50) can be determined using a standard cell viability assay, such as the MTT or Calcein-AM assay. A detailed protocol for determining IC50 is provided in the "Experimental Protocols" section of this guide. It is important to note that IC50 values can vary based on the assay method, incubation time, and cell density.
Q3: My results are inconsistent across experiments. What are the potential sources of variability?
A3: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure that your stock solution of this compound is properly stored, typically at -20°C or -80°C, to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments.
-
Assay Protocol: Adhere strictly to the chosen cell viability assay protocol, paying close attention to incubation times and reagent concentrations.
Q4: Can this compound affect signaling pathways other than USP30?
A4: While this compound is a selective inhibitor of USP30, off-target effects are always a possibility, especially at higher concentrations. It is advisable to include appropriate controls in your experiments to assess the specificity of the observed effects. For example, using a structurally distinct USP30 inhibitor or siRNA-mediated knockdown of USP30 can help validate that the observed phenotype is indeed due to USP30 inhibition.
Quantitative Data Summary
The following table summarizes the available data on the effect of this compound on cell viability. Due to the limited publicly available IC50 values for this compound across a wide range of cell lines, researchers are strongly encouraged to determine these values empirically for their specific cellular models.
| Cell Line | Cell Type | Assay | Concentration Range | Effect on Cell Viability | Citation |
| HOEC | Normal Human Oral Epithelial Cells | CCK-8 | 0.2 - 2 µM | Dose-dependent decrease | [1] |
| HSC4 | Human Oral Squamous Carcinoma | CCK-8 | 0.2 - 2 µM | Dose-dependent decrease | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using MTT Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. The final concentrations should span a wide range (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Cell Viability Assessment using Calcein-AM Assay
Objective: To assess cell viability by measuring the fluorescence of live cells treated with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well black, clear-bottom cell culture plates
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, using a black, clear-bottom 96-well plate.
-
Calcein-AM Staining: After the treatment incubation, remove the medium and wash the cells once with PBS.
-
Prepare a working solution of Calcein-AM in PBS (e.g., 1-2 µM).
-
Add 100 µL of the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Signaling Pathways and Experimental Workflows
USP30-Mediated Mitophagy Pathway
This compound is an inhibitor of USP30, a deubiquitinase that plays a critical role in regulating mitophagy, the selective removal of damaged mitochondria. USP30 counteracts the action of the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial outer membrane proteins to tag them for degradation. By inhibiting USP30, this compound promotes the accumulation of ubiquitinated mitochondrial proteins, thereby enhancing mitophagy.
Caption: USP30 inhibition by this compound promotes mitophagy.
Experimental Workflow for Optimizing this compound Concentration
The following workflow outlines the steps to determine the optimal concentration of this compound for balancing therapeutic efficacy and cell viability.
Caption: Workflow for this compound concentration optimization.
Crosstalk between Ubiquitination and Rac Signaling
While a direct regulatory link between USP30 and the Rac signaling pathway is not yet firmly established in the literature, there is extensive evidence of crosstalk between the ubiquitination system and Rho GTPases, including Rac. Ubiquitination can regulate Rac1 activity, localization, and degradation. This suggests a potential, indirect influence of USP30 inhibitors on Rac signaling that warrants further investigation.
Caption: General crosstalk between ubiquitination and Rac1 signaling.
References
rac-MF-094 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using rac-MF-094.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). USP30 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from proteins, thereby regulating various cellular processes. By inhibiting USP30, this compound leads to an increase in protein ubiquitination, which can enhance processes such as mitophagy, the selective degradation of damaged mitochondria.
Q2: What are the known downstream effects of this compound?
A2: The primary downstream effect of USP30 inhibition by this compound is the enhancement of mitophagy. Additionally, studies have shown that this compound can accelerate diabetic wound healing by inhibiting the NLRP3 inflammasome.[1] This suggests that the effects of this compound extend to the regulation of inflammatory signaling pathways.
Q3: Has the selectivity of this compound been profiled?
A3: While a comprehensive kinome-wide selectivity profile for this compound is not publicly available, studies on other potent USP30 inhibitors suggest a high degree of selectivity for USP30 at nanomolar concentrations. However, at higher micromolar concentrations (e.g., 10 µM), some off-target inhibition of other deubiquitinating enzymes, such as USP6, USP21, and USP45, has been observed for similar compounds. It is recommended that researchers perform their own selectivity profiling, such as a kinome scan, to fully characterize the off-target effects of this compound in their specific experimental system.
Troubleshooting Guides
Problem 1: Inconsistent results in mitophagy assays.
-
Question: I am not observing a consistent increase in mitophagy upon treatment with this compound. What could be the issue?
-
Answer:
-
Cellular Context: The induction of mitophagy is highly dependent on the cell type and the specific stimulus used to induce mitochondrial damage. Ensure your cell line is capable of undergoing robust mitophagy.
-
Compound Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Timing of Treatment: The kinetics of mitophagy can vary. Optimize the duration of this compound treatment and the time point for analysis after inducing mitochondrial damage.
-
Mitochondrial Depolarization: Ensure that the agent used to induce mitochondrial damage (e.g., CCCP, Oligomycin/Antimycin A) is effectively depolarizing the mitochondria in your cells. This can be verified using a mitochondrial membrane potential-sensitive dye like TMRM.
-
Assay Method: Different mitophagy assays (e.g., mito-Keima, western blot for mitochondrial protein degradation, immunofluorescence) have different sensitivities and readouts. Consider using multiple complementary assays to validate your findings.
-
Problem 2: Unexpected effects on cell viability.
-
Question: I am observing significant cytotoxicity after treating my cells with this compound. Is this expected?
-
Answer:
-
High Concentrations: High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. Ensure you are using the lowest effective concentration of this compound, as determined by a dose-response curve for your primary endpoint (e.g., mitophagy induction).
-
Prolonged Treatment: Continuous exposure to the inhibitor may lead to cellular stress. Consider shorter treatment durations or pulse-chase experiments.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to USP30 inhibition or potential off-target effects. Perform a standard cell viability assay (e.g., CCK-8, MTT) to determine the cytotoxic concentration range of this compound in your specific cell line.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your vehicle control is the same as in your this compound treated samples and is not causing toxicity.
-
Problem 3: Difficulty confirming target engagement in cells.
-
Question: How can I confirm that this compound is inhibiting USP30 in my cellular experiments?
-
Answer:
-
Ubiquitination of USP30 Substrates: A direct consequence of USP30 inhibition is the increased ubiquitination of its substrates. You can perform a western blot to detect changes in the ubiquitination status of known USP30 substrates, such as TOM20. An increase in ubiquitinated TOM20 would indicate target engagement.
-
Activity-Based Probe Assay: An activity-based probe (ABP) assay can be used to directly measure the engagement of USP30 by the inhibitor in cell lysates. This involves incubating cell lysates with a ubiquitin probe that covalently binds to the active site of DUBs. Inhibition by this compound would result in a decrease in probe labeling of USP30.
-
Quantitative Data
Table 1: DUB Selectivity Profile of a Potent USP30 Inhibitor (Compound 39)
Disclaimer: The following data is for a different potent benzosulphonamide-based USP30 inhibitor and is provided as a reference for the expected selectivity profile. The specific off-target profile of this compound may differ.
| Deubiquitinating Enzyme (DUB) | % Inhibition at 1 µM | % Inhibition at 10 µM |
| USP30 | >95% | >95% |
| USP2 | <10% | <20% |
| USP5 | <5% | <15% |
| USP7 | <5% | <10% |
| USP8 | <5% | <10% |
| USP11 | <5% | <15% |
| USP21 | <10% | <25% |
| OTUB1 | <5% | <10% |
Experimental Protocols
1. Cellular Assay for USP30 Inhibition and Mitophagy Induction
-
Objective: To assess the effect of this compound on USP30 activity and mitophagy in a cellular context.
-
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, SH-SY5Y) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Induction of Mitochondrial Damage: Add a mitochondrial depolarizing agent (e.g., 10 µM CCCP or a combination of 1 µM Oligomycin and 4 µM Antimycin A) for the final 2-4 hours of the experiment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against markers of mitophagy (e.g., TOM20, LC3B, p62) and a loading control (e.g., β-actin, GAPDH).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system. A decrease in the levels of mitochondrial proteins like TOM20 and an increase in the LC3-II/LC3-I ratio are indicative of mitophagy.
-
-
-
Diagram:
Caption: Workflow for assessing this compound induced mitophagy.
2. NLRP3 Inflammasome Activation Assay
-
Objective: To investigate the effect of this compound on NLRP3 inflammasome activation.
-
Methodology:
-
Cell Culture: Culture human skin fibroblasts (HSF2) in appropriate media.
-
Priming and Treatment: Prime cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours. During the last hour of priming, add this compound at the desired concentration.
-
Inflammasome Activation: Add 5 mM ATP for 30 minutes to activate the NLRP3 inflammasome.
-
Sample Collection: Collect the cell culture supernatant and lyse the cells.
-
ELISA: Measure the concentration of IL-1β in the culture supernatant using a commercially available ELISA kit.
-
Western Blot Analysis:
-
Analyze cell lysates and precipitated supernatant proteins by western blot.
-
Probe for NLRP3, cleaved caspase-1 (p20), and pro-caspase-1. A decrease in cleaved caspase-1 and IL-1β secretion upon this compound treatment indicates inhibition of the NLRP3 inflammasome.[1]
-
-
-
Diagram:
Signaling Pathways
USP30-Mediated Regulation of Mitophagy
USP30, a deubiquitinating enzyme localized to the outer mitochondrial membrane, acts as a negative regulator of mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the mitochondrial surface and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation by the autophagosome. USP30 counteracts this process by removing these ubiquitin chains, thereby inhibiting mitophagy. This compound inhibits USP30, leading to an accumulation of ubiquitinated mitochondrial proteins and enhanced clearance of damaged mitochondria.
Caption: this compound enhances mitophagy by inhibiting USP30.
References
Troubleshooting inconsistent results with rac-MF-094
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues encountered when working with rac-MF-094.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent results between experiments with this compound?
Inconsistent results with this compound can arise from several factors. A primary consideration is that "rac-" indicates the compound is a racemic mixture, containing equal amounts of two enantiomers. It is possible that the enantiomers have different biological activities. Variability in the exact ratio of enantiomers between batches, though unlikely from a reputable supplier, could contribute to inconsistent effects.
Other potential sources of variability include:
-
Compound Solubility and Stability: Incomplete solubilization or degradation of the compound can lead to lower effective concentrations.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter cellular responses.
-
Experimental Protocol Deviations: Minor changes in incubation times, reagent concentrations, or procedural steps can impact outcomes.
Q2: I'm having trouble dissolving this compound. What is the recommended procedure?
Proper solubilization is critical for accurate and reproducible results. Refer to the table below for recommended solvents and preparation methods. Always prepare fresh solutions for each experiment, as the stability of this compound in solution over time may vary.
Data Presentation: Compound Properties
Table 1: Properties of MF-094
| Property | Value | Source |
| Target | USP30 | [1] |
| IC50 | 120 nM | [1] |
| Biological Activity | Increases protein ubiquitination, accelerates mitophagy | [1] |
Table 2: Solubility and Stock Solution Preparation
| Solvent | Protocol | Use Case |
| DMSO | Prepare a stock solution of ≥ 20.8 mg/mL. | In vitro cell-based assays |
| 20% SBE-β-CD in Saline | Add 100 μL of 50 mg/mL DMSO stock to 900 μL of 20% SBE-β-CD in Saline for a final concentration of ≥ 5 mg/mL. | In vivo administration |
| PEG300, Tween-80, Saline | Add 100 μL of 20.8 mg/mL DMSO stock to 400 μL PEG300. Mix. Add 50 μL Tween-80. Mix. Add 450 μL Saline. This yields a 2.08 mg/mL suspended solution. | In vivo (oral/intraperitoneal) |
| Corn Oil | Add 100 μL of 20.8 mg/mL DMSO stock to 900 μL Corn oil. Mix. This yields a clear solution of ≥ 2.08 mg/mL. | In vivo (use with caution for long-term dosing) |
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general framework for treating cells with this compound. Optimization may be required for specific cell lines and assays.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a fresh stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the DMSO stock solution in cell culture medium to the desired final concentrations. The final DMSO concentration should be consistent across all treatments, including the vehicle control, and should not exceed 0.5%.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period.
-
Downstream Analysis: Following incubation, proceed with the specific assay (e.g., Western blot, cell viability assay, migration assay).
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a USP30 inhibitor.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Further Technical Support
If you continue to experience issues after following these troubleshooting steps, please contact our technical support team with the following information:
-
Lot number of the this compound used.
-
Detailed experimental protocol, including cell line, passage number, and all reagent concentrations.
-
Description of the inconsistent results observed, including any data if possible.
References
rac-MF-094 stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of rac-MF-094 in different solvents. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO up to 125 mg/mL (233.34 mM).[1] For optimal results, use freshly opened, high-purity DMSO as it is hygroscopic, and water content can affect solubility.[1]
Q2: How can I assess the stability of this compound in my specific experimental buffer or solvent?
A2: A preliminary stability assessment can be conducted by preparing a solution of this compound at a known concentration in your solvent of interest.[2] Aliquots of this solution should be incubated under various conditions (e.g., room temperature, 4°C, 37°C) and analyzed at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like HPLC or LC-MS.[2] A decrease in the peak area corresponding to the parent compound and the emergence of new peaks would signify degradation.[2]
Q3: My this compound solution has formed a precipitate upon storage. What should I do?
A3: Precipitate formation can be due to poor solubility or degradation of the compound into an insoluble product.[2] Consider preparing a more dilute stock solution or using a different solvent with better solubilizing power.[2] It is also advisable to analyze the precipitate to determine if it is the original compound or a degradant.[2]
Q4: I am observing inconsistent results between experiments. Could this be related to solution stability?
A4: Yes, inconsistent results can arise from variable solution preparation and storage conditions.[2] It is crucial to standardize your protocol for solution preparation and either prepare fresh solutions for each experiment or adhere to strict storage guidelines that have been validated for stability.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of compound activity in a cell-based assay | - Degradation in the culture medium.- Adsorption to plasticware.- Poor cell permeability. | - Evaluate the stability of this compound in your specific culture medium.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Assess cell permeability using standard assays.[2] |
| Appearance of new peaks in HPLC/LC-MS analysis over time | - Compound degradation. | - Attempt to identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism, such as adjusting the pH or adding antioxidants.[2] |
| Difficulty dissolving this compound in aqueous solutions for in vivo studies | - Low aqueous solubility. | - For in vivo applications, specific formulations can be used. For example, a stock solution in DMSO can be diluted with corn oil or a solution of 20% SBE-β-CD in saline.[1] Another option is a suspension in a vehicle containing PEG300, Tween-80, and saline.[1] |
Quantitative Data Summary
Table 1: Stability of this compound in Various Solvents over 24 Hours
| Solvent | Temperature (°C) | Initial Concentration (µM) | % Remaining after 4h | % Remaining after 8h | % Remaining after 24h | Notes |
| DMSO | 25 | |||||
| PBS (pH 7.4) | 37 | |||||
| Cell Culture Medium | 37 | |||||
| Ethanol | 25 | |||||
| Acetonitrile | 25 | |||||
| User-defined solvent 1 | ||||||
| User-defined solvent 2 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines the steps to determine the stability of this compound in a buffer of your choice.
1. Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent like DMSO.[2]
-
Create a working solution by diluting the stock solution to a final concentration of 10 µM in the desired aqueous buffer.[2]
2. Incubation:
-
Aliquot the working solution into separate, sealed vials for each time point and temperature condition to be tested.[2]
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[2]
3. Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.[2]
4. Quenching (if necessary):
-
To stop further degradation, add an equal volume of a cold organic solvent such as acetonitrile or methanol.[2] This will also precipitate any proteins present in the buffer.[2]
5. Analysis:
-
Centrifuge the samples to remove any precipitate.[2]
-
Analyze the supernatant by HPLC or LC-MS to determine the concentration of the remaining this compound.[2]
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[3]
1. Stress Conditions:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat if necessary.[3]
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and heat if necessary.[3]
-
Oxidative Degradation: Treat a solution of this compound with a reagent like hydrogen peroxide.
-
Photostability: Expose a solid or solution sample of this compound to light of a specified wavelength and intensity.
2. Sample Analysis:
-
At various time points, analyze the samples using a stability-indicating analytical method, such as HPLC with a diode-array detector, to identify and quantify any degradation products that are formed.[3]
Visualizations
The following diagrams illustrate key concepts related to the experimental workflow for assessing compound stability and the known signaling pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
How to prevent rac-MF-094 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of rac-MF-094 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
Question: My this compound precipitated out of solution after I added it to my cell culture media. What could be the cause and how can I fix it?
Possible Causes and Solutions:
Several factors can contribute to the precipitation of this compound in aqueous solutions like cell culture media. Below is a step-by-step guide to troubleshoot this issue.
-
Improper Stock Solution Preparation: The initial preparation of the concentrated stock solution is critical for preventing precipitation upon dilution.
-
Solution: Follow the detailed experimental protocol below for preparing a high-concentration stock solution in an appropriate solvent.
-
-
Solvent Quality: The purity and water content of the solvent, particularly DMSO, can significantly impact the solubility of this compound.
-
Solution: Use fresh, anhydrous, research-grade DMSO to prepare your stock solution. Hygroscopic DMSO (DMSO that has absorbed water) can reduce the solubility of the compound.
-
-
Incorrect Dilution Method: Adding the concentrated stock solution directly to the full volume of media can cause localized high concentrations, leading to precipitation.
-
Solution: Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling.[1] It is also recommended to make intermediate dilutions in DMSO before the final dilution into the aqueous medium.
-
-
Final Concentration in Media: The final concentration of this compound in the cell culture media may exceed its solubility limit in that specific medium.
-
Solution: Perform a dose-response curve to determine the optimal, non-precipitating concentration for your experiments.
-
-
Media Components and pH: Components in the cell culture media, such as salts and proteins, as well as the pH of the media, can affect the solubility of the compound.[2]
-
Solution: If precipitation persists, consider testing the solubility in a simpler buffer system like PBS to assess its inherent aqueous solubility.
-
-
Temperature: Changes in temperature can affect solubility.
-
Solution: Ensure that both the stock solution and the cell culture media are at room temperature before mixing.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum recommended final concentration of DMSO in the cell culture media?
A2: To avoid solvent toxicity and precipitation of the compound, the final concentration of DMSO in the cell culture media should typically be kept below 0.5%, with many cell lines tolerating less than 0.1%.[3]
Q3: How should I store my this compound stock solution?
A3: Aliquot the concentrated stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[3][4]
Q4: Can I sterilize my this compound solution by autoclaving?
A4: No, you should not sterilize your this compound solution by autoclaving as the high temperature can degrade the compound. To sterilize, filter the final diluted solution in the cell culture medium through a 0.22 µm filter.[4]
Quantitative Data Summary
The following table summarizes the known solubility of this compound in DMSO.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 233.34 | Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-dissolving Preparation: Before opening the vial of this compound powder, centrifuge it briefly to ensure all the powder is at the bottom.
-
Solvent Addition: Use fresh, anhydrous, research-grade DMSO. To prepare a 10 mM stock solution, add the appropriate amount of DMSO to the vial. For example, for 1 mg of this compound (MW: 535.65 g/mol ), add 186.67 µL of DMSO.
-
Dissolution: Vortex the vial for 10-20 seconds.[4] If the compound is not fully dissolved, warm the vial in a 37°C water bath for a few minutes and vortex again.[4] If necessary, use an ultrasonic bath to aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
-
Thawing: Thaw a single-use aliquot of the concentrated stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Before adding to your media, you can make an intermediate dilution of your stock solution in DMSO.
-
Final Dilution: Warm your cell culture media to 37°C. While gently swirling the media, add the this compound stock solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration remains below the toxic level for your cells (e.g., <0.1-0.5%).
-
Sterilization: If required, filter the final solution using a 0.22 µm sterile filter.
-
Control: Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the media without the compound.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in media.
References
Technical Support Center: rac-MF-094 Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the USP30 inhibitor, rac-MF-094, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane. Its primary mechanism of action is the inhibition of USP30's enzymatic activity, which leads to an increase in protein ubiquitination on the mitochondrial surface. This modulation of ubiquitination affects several key cellular processes, most notably mitophagy (the selective degradation of damaged mitochondria) and apoptosis (programmed cell death).
Q2: What are the expected cytotoxic effects of this compound in primary cell cultures?
A2: this compound has been shown to induce cytotoxicity in a dose-dependent manner in various cell types, including primary cells. The toxic effects are primarily linked to its mechanism of action, leading to the accumulation of damaged mitochondria and the induction of apoptosis. In some primary cells, such as normal human oral epithelial cells (HOEC), a significant decrease in cell viability has been observed at concentrations ranging from 0.2 to 2 µM. It is crucial to perform a dose-response study for each specific primary cell type to determine the optimal concentration for your experiments.
Q3: What are the known off-target effects of this compound?
A3: While this compound is reported to be a selective USP30 inhibitor, higher concentrations may lead to off-target effects. Studies have indicated potential cross-reactivity with other deubiquitinating enzymes, such as USP6, USP21, and USP45, particularly at concentrations of 10 µM and above. To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound as determined by a dose-response curve in your specific primary cell model.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
This section addresses common issues that researchers may encounter when using this compound in primary cell cultures.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Higher than expected cytotoxicity at low concentrations | - High sensitivity of the primary cell type: Primary cells can be more sensitive to perturbations than immortalized cell lines.- Incorrect compound concentration: Errors in stock solution preparation or dilution.- Solvent toxicity: Final DMSO concentration may be too high. | - Perform a thorough dose-response experiment: Use a wide range of concentrations (e.g., from nanomolar to low micromolar) to determine the precise IC50 value for your specific primary cells.- Verify stock solution concentration: If possible, confirm the concentration of your stock solution using analytical methods.- Maintain a low final DMSO concentration: Ensure the final DMSO concentration in your culture medium does not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
| Inconsistent or variable results between experiments | - Variability in primary cell cultures: Primary cells can exhibit batch-to-batch and donor-to-donor variability.- Inconsistent cell seeding density: Uneven cell numbers across wells can lead to variable responses.- Instability of this compound in culture medium: The compound may degrade over long incubation periods. | - Standardize cell isolation and culture protocols: Use cells from the same passage number and minimize variability in culture conditions.- Optimize and standardize cell seeding density: Perform a cell titration experiment to determine the optimal seeding density for your assay and ensure consistent plating.- Consider compound stability: For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. |
| Precipitation of this compound in culture medium | - Low solubility in aqueous solutions: The compound may precipitate when diluted from a high-concentration DMSO stock into the aqueous culture medium. | - Prepare fresh working solutions: Dilute the DMSO stock immediately before use.- Increase the volume of culture medium for dilution: Add the DMSO stock to a larger volume of medium while vortexing gently to facilitate dissolution.- Visually inspect for precipitates: Before adding to cells, ensure the final working solution is clear. If precipitation is observed, consider preparing a fresh, lower concentration stock solution. |
| Observed phenotype does not align with expected mechanism of action | - Off-target effects: The observed phenotype may be due to the inhibition of other proteins, especially at higher concentrations.- Cell-type specific responses: The signaling pathways affected by USP30 inhibition may have different downstream consequences in your specific primary cell type. | - Use a structurally unrelated USP30 inhibitor as a control: If the phenotype is consistent with another inhibitor, it is more likely to be an on-target effect.- Perform rescue experiments: If possible, overexpress a wild-type or inhibitor-resistant mutant of USP30 to see if the phenotype is reversed.- Investigate downstream signaling pathways: Use techniques like Western blotting or immunofluorescence to confirm the modulation of expected downstream targets of USP30. |
Data Presentation
Table 1: Summary of Reported Cytotoxic Effects of this compound
| Cell Type | Assay | Concentration Range | Observed Effect |
| Human Oral Epithelial Cells (HOEC) - Primary | Cell Viability Assay | 0.2 - 2 µM | Dose-dependent decrease in cell viability. |
| Human Squamous Cell Carcinoma (HSC4) - Cancer Cell Line | Cell Viability Assay | 0.2 - 2 µM | Dose-dependent decrease in cell viability. |
Note: This table provides a summary of available data. It is highly recommended to determine the IC50 value for your specific primary cell type.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound in primary cells using a resazurin-based assay, which measures metabolic activity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Plate reader capable of fluorescence measurement
Procedure:
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density. The optimal seeding density should be determined empirically for each primary cell type to ensure cells are in the exponential growth phase during the assay.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time with resazurin should be determined for your specific cell type.
-
-
Fluorescence Measurement:
-
Measure the fluorescence on a plate reader with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assessment using Caspase-3/7 Assay
This protocol outlines the measurement of caspase-3 and -7 activity, key executioner caspases in the apoptotic pathway.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Resazurin Assay protocol, using a white-walled 96-well plate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration. The time point for maximal caspase activation should be determined empirically.
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent but no cells).
-
Calculate the fold increase in caspase activity relative to the vehicle-treated control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound leading to cell death.
Caption: Signaling pathways affected by USP30 inhibition.
Caption: Workflow for evaluating this compound toxicity in primary cells.
Technical Support Center: Improving rac-MF-094 Efficacy in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing rac-MF-094 in animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1] USP30 is a deubiquitinase enzyme localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria. By inhibiting USP30, this compound effectively "removes the brakes" on mitophagy, leading to increased ubiquitination of mitochondrial proteins and enhanced clearance of dysfunctional mitochondria.[2][3][4]
Q2: What are the key signaling pathways modulated by this compound?
A2: The primary signaling pathway influenced by this compound is the PINK1/Parkin-mediated mitophagy pathway . USP30 counteracts the activity of the E3 ubiquitin ligase Parkin; therefore, its inhibition by this compound promotes the ubiquitination of mitochondrial outer membrane proteins, a critical step for initiating mitophagy.[3][4] Additionally, this compound has been shown to inhibit the NLRP3 inflammasome , a key component of the innate immune system. This inhibition is achieved through the deubiquitination of NLRP3, which prevents its activation and subsequent release of pro-inflammatory cytokines.[1]
Q3: What are the potential therapeutic applications of this compound currently being explored in animal models?
A3: Based on its dual mechanism of enhancing mitophagy and reducing inflammation, this compound and other USP30 inhibitors are being investigated in various disease models. Notably, studies have demonstrated the therapeutic potential of USP30 inhibition in models of Parkinson's disease , where mitochondrial dysfunction is a key pathological feature.[1][4][5][6] The knockout of USP30 in mice has been shown to be neuroprotective in an α-synuclein mouse model.[2][4][6][7]
Q4: Are there any known off-target effects or toxicities associated with this compound?
A4: While specific toxicity data for this compound is limited in the public domain, studies with other selective USP30 inhibitors, such as MTX115325, have shown them to be well-tolerated in mice.[4] However, as with any pharmacological inhibitor, off-target effects are a possibility and should be monitored. It is crucial to include appropriate controls in your experiments to assess any potential compound-related toxicity. Current research aims to develop USP30 inhibitors with high specificity to minimize off-target effects.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lack of efficacy | Poor drug exposure: Suboptimal formulation leading to poor solubility and bioavailability. | 1. Optimize Formulation: Prepare this compound in a vehicle known to improve solubility for in vivo use. A common formulation involves dissolving the compound in DMSO first, then diluting with a mixture of PEG300, Tween-80, and saline. 2. Verify Formulation Stability: Prepare fresh formulations for each experiment and visually inspect for any precipitation before administration. 3. Consider Pharmacokinetics: If possible, perform a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your animal model to ensure adequate exposure with your dosing regimen. Data from other USP30 inhibitors like MTX115325 can provide a starting point for expected pharmacokinetic profiles.[8][9] |
| Suboptimal dosing regimen: Dose or frequency may be insufficient to maintain therapeutic concentrations. | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific animal model and disease phenotype. 2. Adjust Dosing Frequency: Based on the known or estimated half-life, consider adjusting the dosing frequency (e.g., from once to twice daily) to maintain drug levels above the effective concentration. For instance, the USP30 inhibitor MTX115325 was administered twice daily in a Parkinson's disease mouse model.[9] | |
| Observed Toxicity or Adverse Events | Vehicle-related toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Administer Vehicle Control: Always include a vehicle-only control group to distinguish between compound- and vehicle-induced effects. 2. Reduce Vehicle Concentration: If vehicle toxicity is suspected, try to reduce the concentration of components like DMSO or Tween-80 in the final formulation, while ensuring the compound remains solubilized. |
| Compound-related toxicity: The dose of this compound may be too high. | 1. Reduce Dose: Lower the administered dose of this compound. 2. Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur. 3. Histopathological Analysis: At the end of the study, perform histopathological analysis of major organs to assess for any tissue damage. | |
| Variability in Experimental Readouts | Inconsistent animal model: The disease model itself may have inherent variability. | 1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 2. Standardize Procedures: Ensure all experimental procedures, including induction of the disease model and drug administration, are highly standardized. |
| Assay variability: The methods used to assess efficacy may have high variability. | 1. Validate Assays: Ensure that all biochemical and behavioral assays are properly validated and have acceptable levels of intra- and inter-assay variability. 2. Blinded Analysis: Whenever possible, perform data analysis in a blinded manner to reduce bias. |
Data Presentation
In Vivo Efficacy of USP30 Inhibitors in a Parkinson's Disease Mouse Model
| Compound | Animal Model | Dose and Route | Treatment Duration | Key Efficacy Readouts | Reference |
| MTX115325 | AAV-A53T-SNCA Mouse | 15 and 50 mg/kg, oral gavage, twice daily | 10 weeks | - Reduced loss of dopaminergic neurons in the substantia nigra. - Preserved dopamine levels in the striatum. - Decreased levels of phosphorylated α-synuclein (S129). | [9] |
| USP30 Knockout | AAV-A53T-SNCA Mouse | N/A | N/A | - Protected against loss of striatal dopamine. - Attenuated dopaminergic neuronal loss. | [5][6][7] |
Pharmacokinetic Parameters of the USP30 Inhibitor MTX115325 in Mice
| Parameter | Value | Conditions | Reference |
| IC50 | 12 nM | In vitro | [9] |
| TOM20 Ubiquitination EC50 | 32 nM | In vitro | [9] |
| Oral Bioavailability | 98% | 10 mg/kg, single dose | [9] |
| Brain Penetration (Kpu,u) | ~0.4 | 10 mg/kg, single dose | [9] |
| Cmax (15 mg/kg) | 7546.9 ng/mL | Single oral dose | [9] |
| Cmax (50 mg/kg) | 16374.3 ng/mL | Single oral dose | [9] |
Experimental Protocols
General Protocol for this compound Formulation and Administration in Mice
-
Stock Solution Preparation: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 20-50 mg/mL). Gently warm and vortex to ensure complete dissolution.
-
Working Solution Preparation (for Intraperitoneal or Oral Administration):
-
For a final desired concentration, calculate the required volume of the DMSO stock solution.
-
In a sterile microcentrifuge tube, add the calculated volume of the DMSO stock.
-
Add 4 volumes of PEG300 (Polyethylene glycol 300) and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Finally, add 4.5 volumes of sterile saline and mix well. The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity.
-
-
Administration:
-
Administer the freshly prepared solution to the animals via the desired route (e.g., oral gavage or intraperitoneal injection).
-
The volume of administration should be calculated based on the animal's body weight (e.g., 5-10 mL/kg).
-
-
Control Group: The vehicle control group should receive the same formulation without this compound.
Note: This is a general guideline. The optimal formulation may vary depending on the specific experimental requirements and should be optimized accordingly.
Mandatory Visualizations
Signaling Pathways
Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of this compound on USP30.
Caption: this compound inhibits the NLRP3 inflammasome by targeting USP30-mediated deubiquitination.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound efficacy in an animal model.
References
- 1. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 2. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Brain Penetration of rac-MF-094
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for delivering the USP30 inhibitor, rac-MF-094, to the brain.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at achieving brain penetration of this compound.
| Issue | Potential Causes | Suggested Solutions |
| Low Brain-to-Plasma Concentration Ratio | - Poor Blood-Brain Barrier (BBB) Permeability: The physicochemical properties of this compound may hinder its ability to cross the BBB.[1][2] - P-glycoprotein (P-gp) Efflux: The compound may be actively transported out of the brain by efflux pumps like P-gp.[3] - High Plasma Protein Binding: Extensive binding to plasma proteins reduces the unbound fraction of the drug available to cross the BBB.[2] | - Chemical Modification (Prodrug Approach): Modify the structure of this compound to create a more lipophilic prodrug that can cross the BBB and then be converted to the active compound.[4][5] - Co-administration with P-gp Inhibitors: Use known P-gp inhibitors to block efflux pumps and increase brain concentration. - Formulation with Nanoparticles: Encapsulate this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) to facilitate transport across the BBB.[6][7][8] |
| Poor In Vitro BBB Model Permeability | - Incorrect Model Selection: The chosen in vitro model (e.g., PAMPA-BBB, cell-based assays) may not be suitable for the compound. - Compound Instability: this compound may be unstable in the assay medium. | - Use Multiple Models: Assess permeability using a combination of non-cell-based (e.g., PAMPA) and cell-based (e.g., co-cultures of endothelial cells, pericytes, and astrocytes) models.[1] - Assess Compound Stability: Perform stability studies of this compound in the assay buffer and media prior to permeability experiments. |
| High Variability in In Vivo Brain Concentration | - Inconsistent Formulation: The formulation of this compound may not be homogenous, leading to variable dosing. - Variable Animal Physiology: Differences in animal age, weight, or health can affect drug metabolism and distribution. | - Optimize Formulation: Ensure the formulation protocol is robust and yields a consistent and stable preparation. Refer to supplier recommendations for solubilizing this compound.[9] - Standardize Animal Cohorts: Use animals of the same age, sex, and weight, and ensure they are housed under identical conditions. |
| Off-Target Effects Observed | - Non-specific Distribution: The delivery method may be causing the compound to accumulate in other tissues, leading to toxicity.[4] | - Targeted Delivery: Modify nanoparticles with ligands (e.g., transferrin, insulin) that bind to receptors expressed on the BBB to enhance targeted delivery to the brain.[6][7] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the known properties of this compound relevant to brain penetration?
A1: this compound is a potent and selective USP30 inhibitor with a molecular weight of 535.7 g/mol .[10] While specific studies on its brain penetration are not publicly available, its molecular weight is within the range of some small molecules that can cross the blood-brain barrier (BBB). However, other physicochemical properties such as lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors will also critically influence its ability to cross the BBB.[1]
Q2: What is the first step to assess the brain penetration potential of this compound?
A2: The initial step is to determine the in vitro permeability of this compound using a Parallel Artificial Membrane Permeability Assay (PAMPA) for the blood-brain barrier (PAMPA-BBB). This will provide a preliminary indication of its passive diffusion capability.[2] Subsequently, in vitro studies using cell-based BBB models (e.g., immortalized brain endothelial cell lines or primary co-cultures) can provide more comprehensive data, including the potential for active transport or efflux.[1]
Delivery Strategies
Q3: What are the most promising non-invasive delivery strategies to enhance this compound brain penetration?
A3: Several non-invasive strategies can be explored:
-
Nanoparticle-based delivery: Encapsulating this compound in liposomes or polymeric nanoparticles can protect it from degradation and facilitate its transport across the BBB.[6][7][8] Surface modification of these nanoparticles with targeting ligands (e.g., transferrin) can further enhance brain-specific delivery.[7]
-
Prodrug approach: Modifying the chemical structure of this compound to increase its lipophilicity can improve its ability to passively diffuse across the BBB.[5]
-
Intranasal delivery: This route bypasses the BBB to some extent by allowing direct transport from the nasal cavity to the brain.[7][11]
Q4: Are there invasive methods that could be considered for preclinical studies?
A4: Yes, for preclinical research, more invasive methods can be utilized to directly assess the efficacy of this compound in the brain, bypassing the BBB. These include:
-
Intracerebroventricular (ICV) injection: Direct injection into the cerebral ventricles.
-
Convection-Enhanced Delivery (CED): Infusion directly into the brain parenchyma.[4] While not clinically viable for chronic use, these methods can help establish proof-of-concept for the compound's neurological activity.
Q5: How can P-glycoprotein (P-gp) mediated efflux of this compound be overcome?
A5: If in vitro assays indicate that this compound is a substrate for P-gp or other efflux transporters, several strategies can be employed.[3] Co-administration with a P-gp inhibitor is a common approach. Alternatively, designing nanoparticle formulations can shield the drug from these efflux pumps.
Experimental Protocols
Protocol 1: In Vitro PAMPA-BBB Assay
Objective: To assess the passive permeability of this compound across an artificial lipid membrane simulating the BBB.
Methodology:
-
Prepare a donor plate with a solution of this compound in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Coat the filter of an acceptor plate with a lipid mixture (e.g., porcine brain lipid) dissolved in a volatile solvent (e.g., dodecane).
-
After the solvent evaporates, add buffer to the acceptor wells.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a specified time (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
Protocol 2: Preparation of this compound Loaded Liposomes
Objective: To encapsulate this compound into liposomes for enhanced BBB penetration.
Methodology:
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., phosphatidylcholine, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) suitable for intravenous injection, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the drug concentration.
-
Visualizations
Caption: Workflow for assessing the brain penetration of this compound.
Caption: Overview of delivery strategies for this compound.
Caption: Decision flowchart for selecting a brain delivery strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Getting into the brain: approaches to enhance brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 7. dovepress.com [dovepress.com]
- 8. How to ensure therapeutic molecules penetrate the blood-brain barrier? (Newsletter 55 - April 2024) â Belgian Charcot Foundation [fondation-charcot.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations of rac-MF-094 in long-term studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) to address and overcome the limitations of using the USP30 inhibitor, rac-MF-094, in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in long-term studies?
The primary challenges in long-term studies involving this compound are related to its physicochemical properties and the current gaps in its characterization. Researchers should focus on:
-
Solubility: this compound has limited solubility in aqueous solutions. Preparing stable and homogenous formulations for multi-day or multi-week in vitro and in vivo experiments is critical.
-
Stability: The stability of this compound in various solvents and culture media over extended periods can be a concern. Degradation of the compound can lead to a loss of potency and inconsistent results. For instance, one suggested in vivo formulation in corn oil is not recommended for dosing periods exceeding two weeks, hinting at potential stability issues.[1]
-
Metabolic Profile: Comprehensive data on the in vivo metabolism, clearance rate, and potential for bioaccumulation of this compound is not extensively published. These factors are crucial for interpreting results from long-term animal studies.
-
Off-Target Effects: While reported to be highly selective, all small molecule inhibitors have the potential for off-target effects that may become more pronounced in chronic dosing scenarios.[1][2]
Q2: My this compound is precipitating in my cell culture media. How can I improve its solubility?
Precipitation is a common issue stemming from the compound's low aqueous solubility. First, ensure your DMSO stock solution is properly prepared and stored. DMSO is hygroscopic, and absorbed water can significantly impact the solubility of this compound.[1]
For cell culture, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced toxicity. If precipitation occurs upon dilution in media, consider the following:
-
Serial Dilutions: Perform serial dilutions in media rather than a single large dilution step.
-
Pre-warming Media: Gently pre-warm the culture media to 37°C before adding the compound.
-
Vortexing: Vortex the diluted solution gently before adding it to the cells.
-
Formulation with BSA: For serum-free conditions, consider conjugating the compound to bovine serum albumin (BSA) to improve its solubility and stability in the media.
Q3: What are the recommended solvents and formulations for in vivo studies?
The appropriate vehicle is crucial for bioavailability and minimizing toxicity in animal models. Several formulations have been suggested, each with specific preparation protocols. It is highly recommended to perform small-scale formulation tests to ensure solubility and stability before preparing large batches.
Q4: How can I control for potential off-target effects in my long-term experiments?
While this compound is reported to be highly selective against a panel of 22 other ubiquitin-specific proteases[1][2], verifying on-target activity and ruling out off-target effects is critical.
-
Use a Negative Control Compound: The analog MF-095, from which MF-094 was developed, is a structurally similar but significantly less potent inhibitor of USP30 (IC50 > 10 µM compared to 0.12 µM for MF-094).[2] It serves as an excellent negative control to demonstrate that the observed phenotype is due to USP30 inhibition.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a wild-type, active version of USP30. If the phenotype caused by this compound is reversed, it strongly suggests on-target activity.
-
Dose-Response Analysis: Perform a thorough dose-response analysis. On-target effects should correlate with the known IC50 of the compound, while off-target effects may only appear at much higher concentrations.
Quantitative Data Summary
For ease of reference, key quantitative data for this compound is summarized below.
Table 1: Physicochemical Properties and In Vitro Potency
| Parameter | Value | Source |
|---|---|---|
| Target | USP30 | [1] |
| IC50 | 120 nM | [1][2] |
| Molecular Weight | 535.61 g/mol | N/A |
| Solubility (DMSO) | ≥ 125 mg/mL (233.34 mM) | [1] |
| Selectivity | <30% inhibition for 22 other USPs at 10 µM |[2] |
Table 2: Recommended Formulations for In Vivo Administration
| Method | Formulation Components | Final Concentration | Notes | Source |
|---|---|---|---|---|
| Oral / IP Injection | DMSO, PEG300, Tween-80, Saline | 2.08 mg/mL (Suspension) | A suspended solution suitable for oral gavage or intraperitoneal injection. | [1] |
| Injection | DMSO, 20% SBE-β-CD in Saline | ≥ 5 mg/mL (Clear Solution) | Yields a clear solution, often preferred for intravenous or subcutaneous routes. | [1] |
| Injection | DMSO, Corn oil | ≥ 2.08 mg/mL (Clear Solution) | Caution: Not recommended if the continuous dosing period exceeds half a month. |[1] |
Visualized Pathways and Workflows
Caption: Mechanism of this compound action on the mitophagy pathway.
Caption: Troubleshooting flowchart for long-term this compound experiments.
Experimental Protocols
Protocol 1: Preparation of Stock and In Vivo Solutions
A. 100 mM DMSO Stock Solution Preparation
-
This compound is supplied as a solid. To make a 100 mM stock solution, add 1.87 mL of high-purity, anhydrous DMSO to 10 mg of the compound.
-
Vortex thoroughly. The use of an ultrasonic bath may be required to fully dissolve the compound.[1]
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Use newly opened or properly stored anhydrous DMSO, as absorbed water can affect solubility.[1]
B. Preparation of a 2.08 mg/mL Suspension for Oral/IP Injection This protocol yields a 1 mL working suspension.[1]
-
Prepare a 20.8 mg/mL intermediate stock solution in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 20.8 mg/mL DMSO stock to 400 µL of PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex again. The final product will be a uniform suspension.
Protocol 2: Western Blot for Ubiquitinated Proteins after this compound Treatment
-
Cell Lysis: Plate and treat cells with the desired concentration of this compound for the specified time. For long-term studies, replace the media with fresh media containing freshly diluted this compound every 24-48 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a deubiquitinase inhibitor such as N-Ethylmaleimide (NEM) at 10 mM to preserve the ubiquitination status of proteins during lysis and sample processing.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an appropriate percentage polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. An increase in high molecular weight smearing in this compound treated lanes compared to controls indicates an accumulation of ubiquitinated proteins.
References
Validation & Comparative
A Comparative Guide to USP30 Inhibitors: rac-MF-094 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The deubiquitinase (DUB) USP30 has emerged as a critical regulator of mitophagy, the selective degradation of damaged mitochondria. Its inhibition presents a promising therapeutic strategy for a range of debilitating conditions, including Parkinson's disease and other neurodegenerative disorders. This guide provides an objective comparison of rac-MF-094 and other notable USP30 inhibitors, supported by experimental data, detailed protocols, and visual diagrams to aid in research and development efforts.
Performance Comparison of USP30 Inhibitors
The landscape of USP30 inhibitors is rapidly evolving, with several potent and selective compounds emerging from academic and industrial research. This section provides a quantitative comparison of key inhibitors, including this compound, MTX-115325, Compound 39, and FT3967385.
| Inhibitor | Type | Target | IC50 (in vitro) | Cellular Potency (EC50) | Selectivity | Key Features |
| This compound | Racemic Mixture | USP30 | 120 nM[1] | Not widely reported | Selective, with <30% inhibition of 22 other USPs at 10 µM[1] | Accelerates mitophagy and has shown efficacy in a diabetic wound healing model by inhibiting the NLRP3 inflammasome.[2] |
| MTX-115325 | Small Molecule | USP30 | 12 nM[3][4] | 32 nM (TOM20 ubiquitination)[4] | Highly selective (>2000-fold against 54 DUBs).[3] | Brain-penetrant and orally bioavailable; has demonstrated neuroprotective effects in a Parkinson's disease mouse model.[3][5][6] |
| Compound 39 | Benzosulphonamide | USP30 | ~20 nM[7][8][9] | Not explicitly defined as EC50, but effective in cells at <200 nM.[9] | Highly selective over a panel of >40 DUBs.[8][9] | Enhances both mitophagy and pexophagy; restores mitophagy in neurons from Parkinson's disease patients.[7][9][10] |
| FT3967385 | N-cyano pyrrolidine | USP30 | Not explicitly reported, but potent. | Not explicitly reported. | Highly selective for USP30, with some off-target activity on USP6 at higher concentrations.[11] | Covalent inhibitor that recapitulates the effects of genetic USP30 loss.[8][11][12] |
| USP30Inh-1, -2, -3 | Cyano-amide | USP30 | 15-30 nM[9] | Not explicitly reported. | Good selectivity at 1 µM against >40 DUBs, but some off-target effects at 10 µM.[13] | Potent inhibitors of USP30 enzymatic activity.[9] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the role of USP30 in mitophagy and a typical experimental workflow for assessing USP30 inhibitors.
Caption: Role of USP30 in the PINK1/Parkin-mediated mitophagy pathway.
Caption: Experimental workflow for the evaluation of USP30 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of USP30 inhibitors.
USP30 Enzymatic Activity Assay (Ub-Rho110)
This assay measures the enzymatic activity of USP30 through the cleavage of a fluorogenic substrate.
-
Principle: The substrate, ubiquitin-rhodamine 110 (Ub-Rho110), is non-fluorescent. Upon cleavage by a deubiquitinase like USP30, the highly fluorescent rhodamine 110 is released, and the increase in fluorescence is proportional to enzyme activity.[14][15][16]
-
Protocol Outline:
-
Recombinant human USP30 protein is incubated with the test inhibitor at various concentrations in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).[14]
-
The enzymatic reaction is initiated by the addition of the Ub-Rho110 substrate.[14]
-
The fluorescence intensity is measured over time using a microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of around 535 nm.[16]
-
The rate of reaction is calculated from the linear phase of the fluorescence increase.
-
IC50 values are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
DUB Selectivity Profiling (DUBprofiler™)
This service is used to assess the selectivity of an inhibitor against a broad panel of deubiquitinating enzymes.
-
Principle: The DUBprofiler™ platform utilizes a panel of recombinant DUB enzymes to test the inhibitory activity of a compound. This allows for the determination of an inhibitor's selectivity profile, identifying potential off-target effects.[13] The assay often employs activity-based probes in a competitive binding format or measures the enzymatic activity of each DUB in the presence of the inhibitor.[17]
-
Protocol Outline:
-
The test inhibitor is incubated with a large panel of different recombinant DUBs at one or more concentrations.
-
The activity of each DUB is measured using a suitable assay, often a fluorescence-based method like the Ub-Rho110 assay.
-
The percentage of inhibition for each DUB is calculated relative to a vehicle control.
-
The results provide a selectivity profile, highlighting the inhibitor's potency against the target DUB versus other DUBs in the panel.
-
Cellular Mitophagy Assay (mito-Keima)
This assay allows for the quantitative measurement of mitophagy flux in living cells.
-
Principle: The mito-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix.[5] Keima exhibits a change in its fluorescence excitation spectrum depending on the pH. In the neutral pH of the mitochondria, it is excited at 440 nm. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the excitation maximum shifts to 586 nm.[5] The ratio of the 586 nm to 440 nm excitation signals provides a quantitative measure of mitophagy.[18]
-
Protocol Outline:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells) are stably transfected with a plasmid encoding mito-Keima.[14]
-
The cells are treated with the USP30 inhibitor or a vehicle control for a specified period.
-
Mitophagy can be assessed at a basal level or induced by treating the cells with mitochondrial stressors like oligomycin and antimycin A.
-
The cells are then analyzed by flow cytometry or confocal microscopy.[1][18]
-
For flow cytometry, cells are excited at both 405 nm and 561 nm, and the emission is collected. An increase in the 561/405 nm emission ratio indicates an increase in mitophagy.
-
For confocal microscopy, images are captured using both excitation wavelengths, and the ratio of the signals is quantified to visualize and measure the extent of mitophagy.[19]
-
References
- 1. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 2. USP5 Ubiquitin-Rhodamine110 Catalytic Activity Assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. MTX115325 (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 6. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 14. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. amsbio.com [amsbio.com]
- 17. Revealing the “Active DUBome” With DUBprofiler-Cell™ | Technology Networks [technologynetworks.com]
- 18. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
A Comparative Guide to USP30 Inhibition: rac-MF-094 vs. siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane.[1][2] It plays a critical role in cellular homeostasis by regulating mitochondrial quality control, a process known as mitophagy.[3][4] Specifically, USP30 counteracts the ubiquitination of mitochondrial proteins mediated by the E3 ligase Parkin, thereby acting as a brake on the removal of damaged or dysfunctional mitochondria.[1][3][5] This function has positioned USP30 as a significant therapeutic target for conditions linked to mitochondrial dysfunction, including neurodegenerative diseases like Parkinson's and certain cancers.[1][3]
Inhibition of USP30 has been shown to enhance the clearance of damaged mitochondria, offering potential neuroprotective benefits.[4][6] Researchers primarily employ two distinct methods to achieve this inhibition: pharmacological intervention with small molecules like rac-MF-094 and genetic suppression using small interfering RNA (siRNA). This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Mechanism of Action: A Tale of Two Inhibitions
Both this compound and siRNA-mediated knockdown aim to abrogate the function of USP30, but they achieve this through fundamentally different mechanisms.
-
siRNA Knockdown: This genetic approach targets the USP30 messenger RNA (mRNA). The siRNA duplex is introduced into cells, where it binds to the complementary sequence on the USP30 mRNA, leading to its degradation. This prevents the translation of the mRNA into functional USP30 protein, resulting in a significant reduction in the total cellular levels of the enzyme. Studies have shown that a pool of USP30-targeting siRNAs can decrease protein levels by over 80%.[7]
-
This compound: This is a potent and selective small molecule inhibitor that directly targets the USP30 enzyme.[8] It binds to the active site of the protein, blocking its deubiquitinating activity without necessarily reducing the amount of USP30 protein present in the cell. This pharmacological approach offers a rapid and often reversible means of inhibiting USP30 function. This compound has a reported half-maximal inhibitory concentration (IC50) of 120 nM.[8]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for both methods, derived from various experimental models.
| Parameter | siRNA Knockdown of USP30 | This compound |
| Target | USP30 mRNA | USP30 Protein Enzymatic Activity |
| Mechanism | Post-transcriptional gene silencing | Direct competitive/non-competitive inhibition |
| Efficacy | >80% reduction in protein levels[7] | IC50: 120 nM[8] |
| Effect on Mitophagy | Enhances mitoKeima signal[7] | Accelerates mitophagy[8] |
| Effect on Ubiquitination | Increases p-Ser65-ubiquitin levels[7] | Increases protein ubiquitination[8] |
| Reversibility | Low (requires new protein synthesis) | High (dependent on compound washout) |
| In Vivo Application | Challenging delivery; used in fly and mouse models[1] | Systemic delivery feasible; used in rat and mouse models[9][10] |
| Potential Off-Targets | Potential for unintended mRNA targeting | Potential for cross-reactivity with other DUBs (<30% inhibition for 22 other USPs at 10 µM)[8] |
Signaling Pathway and Experimental Workflow
To visualize the role of USP30 and the experimental logic, the following diagrams are provided.
Caption: PINK1/Parkin pathway for mitophagy and points of intervention.
Caption: Experimental workflow for comparing siRNA and this compound.
Experimental Protocols
USP30 Knockdown via siRNA
This protocol is adapted from methodologies that achieve robust USP30 depletion.[7][11]
-
Materials:
-
Cells (e.g., SH-SY5Y neuroblastoma cells).
-
Pool of 3 target-specific siRNAs against human USP30 (e.g., sc-96007 from Santa Cruz Biotechnology).[12]
-
Non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Complete culture medium.
-
-
Procedure:
-
Day 1: Seed cells in 6-well plates to be 30-50% confluent at the time of transfection.
-
Day 2 (First Transfection):
-
For each well, dilute 50-100 pmol of siRNA (USP30-targeting or control) into Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Day 4 (Optional "Double-Hit"): For difficult-to-transfect cells or to achieve maximal knockdown, repeat the transfection process as on Day 2.[11]
-
Day 7: Harvest cells for downstream analysis (e.g., Western Blot to confirm knockdown) or proceed with functional assays. A 7-day period allows for sufficient turnover of existing USP30 protein.[7]
-
USP30 Inhibition via this compound
This protocol outlines the in vitro application of this compound.
-
Materials:
-
This compound powder.
-
Dimethyl sulfoxide (DMSO), sterile.
-
Complete culture medium.
-
Target cells.
-
-
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot and store at -20°C or -80°C.
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
On the day of the experiment, dilute the this compound stock solution directly into pre-warmed complete culture medium to achieve the desired final concentration (e.g., 0.5 - 20 µM).[13]
-
Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
-
Incubation: Incubate cells for the desired period (e.g., 4 to 48 hours) before proceeding with analysis.[5][13]
-
Western Blot for USP30 and p-Ser65-Ubiquitin
This is a key assay to validate both inhibition methods.
-
Procedure:
-
Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against USP30, phospho-Ser65-Ubiquitin, and a loading control (e.g., Vinculin or GAPDH).[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
Mitophagy Assessment using mito-Keima
The mito-Keima assay is a robust method for quantifying mitophagy flux.
-
Procedure:
-
Transfection: Transfect cells with a plasmid encoding the mitochondria-targeted, pH-sensitive fluorescent protein Keima (mt-Keima).
-
Inhibition: Treat the mt-Keima expressing cells with either USP30 siRNA (as above) or this compound.
-
Mitophagy Induction: Induce mitochondrial damage to stimulate mitophagy by treating cells with an uncoupling agent like CCCP (10 µM) or a combination of Antimycin A/Oligomycin (1 µM) for 4-7 hours.[7]
-
Imaging: Acquire images using a high-content imaging system or confocal microscope with two excitation wavelengths (e.g., 440 nm for neutral pH/green and 561 nm for acidic pH/red).
-
Analysis: Calculate a mitophagy index by quantifying the ratio of the total red (lysosomal mitochondria) fluorescent area to the total green (cytoplasmic mitochondria) area.[7] An increase in this ratio indicates enhanced mitophagy.
-
Conclusion
The choice between this compound and siRNA knockdown for inhibiting USP30 depends largely on the experimental goals.
-
siRNA knockdown is an excellent tool for validating the on-target effects of USP30 depletion. Its high specificity and ability to dramatically reduce protein levels make it ideal for mechanistic studies in cell culture to confirm that a phenotype is directly linked to the loss of USP30.[1][7] However, its application in vivo is complex due to delivery challenges, and its effects are slow to manifest and not readily reversible.
-
This compound offers a more therapeutically relevant approach. As a small molecule, it provides rapid, dose-dependent, and reversible inhibition of USP30's enzymatic function.[8] Its suitability for in vivo studies in animal models of disease makes it an invaluable tool for preclinical drug development and for exploring the systemic consequences of USP30 inhibition.[9][10] While highly selective, the potential for off-target effects, however minimal, must always be considered and controlled for in experimental design.
References
- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 4. Spotlight on USP30: structure, function, disease and target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual role of USP30 in controlling basal pexophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Validating USP30 Inhibition: A Comparative Guide to rac-MF-094 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rac-MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), with other alternatives. It includes supporting experimental data and detailed protocols for key validation assays to facilitate the assessment of USP30 inhibition in cellular models of mitophagy.
Introduction to USP30 and Mitophagy
Mitochondrial quality control is a critical cellular process, and its dysfunction is implicated in a range of human diseases, including neurodegenerative disorders like Parkinson's disease. Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a key mechanism in maintaining mitochondrial homeostasis. The PINK1/Parkin signaling pathway is a major regulator of mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, which in turn ubiquitinates various mitochondrial outer membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.
USP30, a deubiquitinase localized to the mitochondrial outer membrane, acts as a negative regulator of this process. It removes ubiquitin chains from mitochondrial substrates, thereby counteracting Parkin-mediated signaling and suppressing mitophagy. Inhibition of USP30, therefore, presents a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria.
This compound: A Potent USP30 Inhibitor
This compound is a small molecule inhibitor of USP30. It has been shown to be a potent and selective antagonist of USP30's deubiquitinase activity, leading to an increase in the ubiquitination of mitochondrial proteins and subsequent acceleration of mitophagy.
Performance Comparison of USP30 Inhibitors
Validating the efficacy and specificity of a USP30 inhibitor is crucial. This is typically achieved by a combination of in vitro biochemical assays and cell-based functional assays. Below is a comparison of this compound with other known USP30 inhibitors based on publicly available data.
| Inhibitor | Type | IC50 | Key Cellular Effects |
| This compound | Phenylalanine derivative | 120 nM[1] | Increases protein ubiquitination and accelerates mitophagy.[1] |
| CMPD-39 | Benzosulphonamide | ~20 nM | Enhances ubiquitination of TOMM20 and SYNJ2BP, promotes mitophagy and pexophagy.[2] |
| MTX115325 | Proprietary | 12 nM (biochemical), 25 nM (cellular)[3] | Blocks ubiquitin probe access to the enzyme active site, activates mitophagy.[3] |
| USP30Inh-1, -2, -3 | Not specified | 15-30 nM | Increase p-Ser65-ubiquitin levels and mitophagy in neuronal cells. |
| siRNA-mediated knockdown | Genetic Inhibition | N/A | Enhances mito-Keima signal in SHSY5Y cells, indicating increased mitophagy. |
Note: IC50 values may not be directly comparable due to variations in assay conditions across different studies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the process of validation, the following diagrams are provided.
References
- 1. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of USP30 Inhibitors: rac-MF-094 vs. Benzosulphonamide Analogs
A Guide for Researchers in Drug Development
This guide provides a detailed, objective comparison between two prominent small-molecule inhibitors of Ubiquitin-Specific Protease 30 (USP30): rac-MF-094 and the benzosulphonamide series, represented by the well-characterized Compound 39 (CMPD-39). USP30 is a deubiquitinase (DUB) anchored to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the selective clearance of damaged mitochondria.[1][2] Inhibition of USP30 is a promising therapeutic strategy for neurodegenerative disorders like Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.[3][4]
Overview and Mechanism of Action
Both this compound and benzosulphonamides like Compound 39 are selective inhibitors of USP30, designed to enhance the ubiquitination of mitochondrial surface proteins, thereby promoting their clearance via the PINK1/Parkin-mediated mitophagy pathway.[5][6][7]
-
This compound: A potent and selective USP30 inhibitor.[5] Studies have shown it increases protein ubiquitination and accelerates mitophagy.[5] Beyond its role in mitophagy for neuroprotection, MF-094 has also been demonstrated to accelerate diabetic wound healing by deubiquitinating and inhibiting the NLRP3 inflammasome.[8]
-
Benzosulphonamide (Compound 39): This class of inhibitors, particularly Compound 39, functions via a non-covalent, slow and tight binding mechanism.[3][9][10] Structural and biochemical studies reveal that it binds to the "thumb-palm cleft" of USP30. This binding site is crucial for guiding the C-terminus of ubiquitin into the enzyme's active site. By occupying this cleft, the inhibitor allosterically prevents ubiquitin binding and subsequent cleavage of the isopeptide bond, effectively halting its deubiquitinase activity.[3][11][12]
Quantitative Performance Data
The following tables summarize the key quantitative metrics for this compound and the representative benzosulphonamide, Compound 39.
Table 1: In Vitro Biochemical Potency
| Compound | Type | Target | IC₅₀ (nM) | Assay Method |
|---|---|---|---|---|
| This compound | Phenylalanine derivative | USP30 | 120 | Biochemical DUB assay[5] |
| Compound 39 | Benzosulphonamide | USP30 | ~20 | Enzymatic assay[13][14][15][16] |
Table 2: Cellular Target Engagement and Selectivity
| Compound | Cellular Engagement | Selectivity Profile |
|---|---|---|
| This compound | Accelerates mitophagy in cells; restores viability and migration in AGE-treated fibroblasts.[8] | Reported to have <30% inhibitory activity against a panel of 22 other USP enzymes at 10 µM.[5] |
| Compound 39 | Engages endogenous USP30 at nanomolar concentrations in SHSY5Y cells; enhances mitophagy and pexophagy.[13][14][16] | Highly selective for USP30 when profiled against 49 other deubiquitylating enzymes in a neuroblastoma cell line.[3][9][17] |
Signaling Pathway Modulation
USP30 acts as a brake on the PINK1/Parkin pathway of mitophagy. Upon mitochondrial damage (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin (Ub) chains on OMM proteins. This recruits the E3 ligase Parkin, which further amplifies ubiquitin signaling, tagging the mitochondrion for degradation by autophagy. USP30 counteracts this by removing these ubiquitin tags. Both this compound and Compound 39 inhibit USP30, thereby stabilizing the ubiquitin signal and promoting clearance of the damaged organelle.
Caption: The PINK1/Parkin mitophagy pathway and the inhibitory role of USP30 targeted by small molecules.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize USP30 inhibitors.
4.1. In Vitro USP30 Activity Assay (Fluorogenic)
This assay quantifies the enzymatic activity of recombinant USP30 by measuring the cleavage of a fluorogenic substrate.
-
Objective: To determine the IC₅₀ value of an inhibitor against USP30.
-
Materials:
-
Recombinant human USP30 protein.
-
Fluorogenic substrate: Ubiquitin-Rhodamine 110 (Ub-Rho110).[18][19][20]
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 0.01% Tween-20, pH 7.5.
-
Test Compounds (this compound, Compound 39) in DMSO.
-
384-well black, low-binding plates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense test compounds into the 384-well plate.
-
Add recombinant USP30 enzyme to each well (final concentration ~0.5-1 nM) and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding Ub-Rho110 substrate (final concentration ~100 nM).[19][20]
-
Immediately begin kinetic reading on the fluorescence plate reader, taking measurements every 60 seconds for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Plot the reaction rate against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
-
4.2. Cellular Target Engagement Assay (Activity-Based Probe)
This assay confirms that the inhibitor engages with the target enzyme within a cellular context.
-
Objective: To verify that the inhibitor binds to endogenous USP30 in intact cells.
-
Materials:
-
Procedure:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Treat cells with varying concentrations of the test inhibitor (e.g., 0-10 µM) for 2-4 hours.[16]
-
Lyse the cells and quantify total protein concentration.
-
Incubate a fixed amount of total protein lysate with the HA-Ub-PA probe (e.g., 2 µM) for 10-60 minutes at 37°C.[16][19] The probe covalently binds to the active site cysteine of DUBs.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Resolve proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-USP30 antibody.
-
Analyze the results: The probe-bound USP30 will appear as a band with an ~8-10 kDa upward shift in molecular weight.[19][20] Effective target engagement is observed as a dose-dependent decrease in the intensity of the shifted band and a corresponding increase in the unmodified USP30 band.
-
Caption: Workflow for the Activity-Based Probe (ABP) assay to confirm cellular target engagement.
Summary and Conclusion
Both this compound and the benzosulphonamide Compound 39 are potent and selective inhibitors of USP30 that effectively enhance markers of mitophagy.
-
Potency: Based on published in vitro data, the benzosulphonamide Compound 39 (IC₅₀ ~20 nM) appears more potent than this compound (IC₅₀ 120 nM) in biochemical assays.[5][13]
-
Mechanism: The mechanism for benzosulphonamides is well-elucidated as a non-covalent, allosteric inhibition.[3][12] The precise binding mode for this compound is less detailed in the provided literature but is part of a series of phenylalanine derivatives.
-
Selectivity: Both compounds demonstrate good selectivity for USP30 over other deubiquitinases, a critical feature for minimizing off-target effects in therapeutic development.[3][5]
-
Therapeutic Potential: Both inhibitor types show promise in models of human disease. Benzosulphonamides are primarily investigated for neurodegenerative diseases like Parkinson's,[3][13] while this compound has shown efficacy in models of diabetic wound healing and neuronal injury post-hemorrhage.[8][22]
The choice between these or other USP30 inhibitors will depend on the specific research question, desired therapeutic application, and further characterization of their respective pharmacokinetic and pharmacodynamic properties. The benzosulphonamide Compound 39 currently stands as a benchmark tool compound due to its high potency and extensive public characterization.
References
- 1. Dual role of USP30 in controlling basal pexophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 15. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 17. biorxiv.org [biorxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. portlandpress.com [portlandpress.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of rac-MF-094 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of rac-MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), across various cell lines. The information presented is supported by experimental data to facilitate informed decisions in research and development.
This compound has emerged as a critical tool for studying the intricate roles of USP30 in cellular processes, particularly mitophagy—the selective degradation of mitochondria by autophagy. Inhibition of USP30 by this compound enhances protein ubiquitination, leading to accelerated mitophagy. This mechanism holds therapeutic potential for a range of pathologies, from neurodegenerative diseases to cancer. This guide cross-validates the effects of this compound in different cellular contexts, providing a comprehensive overview of its activity.
Quantitative Analysis of this compound Effects Across Cell Lines
The efficacy of this compound varies across different cell types, highlighting the context-dependent nature of USP30's role. The following table summarizes the quantitative effects of this compound in several well-characterized cell lines.
| Cell Line | Cell Type | Key Effect(s) | Quantitative Data | Reference Assay(s) |
| HSC4 | Human Oral Squamous Carcinoma | Decreased cell viability, Increased apoptosis | Dose-dependent decrease in viability (0.2 - 2 µM).[1] | CCK-8 Assay, Flow Cytometry |
| C2C12 | Mouse Myoblast | Increased mitophagy | Enhanced clearance of mitochondria. | Mitophagy Assays (e.g., mito-Keima, mtDNA levels) |
| SH-SY5Y | Human Neuroblastoma | Increased mitophagy, Increased p-Ser65 ubiquitin levels | Significant increase in mitophagy markers. | Western Blot, Mitophagy Assays |
| HSF2 | Human Skin Fibroblast | Restored cell viability and migration | Treatment with MF-094 restored viability and migration of AGE-treated HSF2 cells.[2] | CCK-8 Assay, Wound Healing Assay |
Signaling Pathway Modulated by this compound
This compound exerts its effects by inhibiting USP30, a deubiquitinase that removes ubiquitin chains from mitochondrial proteins. This inhibition leads to the accumulation of ubiquitin on the mitochondrial outer membrane, a critical signal for the initiation of mitophagy. The PINK1/Parkin pathway is a key mediator of this process. Upon mitochondrial depolarization, PINK1 accumulates and phosphorylates ubiquitin at the Serine 65 position (p-Ser65-Ub), which in turn recruits and activates the E3 ubiquitin ligase Parkin. Parkin further ubiquitinates mitochondrial proteins, flagging the damaged mitochondria for engulfment by autophagosomes and subsequent degradation in lysosomes.
Caption: Signaling pathway of this compound.
Experimental Workflow for Cross-Validation
To ensure the reproducibility and validity of findings, a standardized experimental workflow is crucial. The following diagram outlines a general workflow for cross-validating the effects of this compound in different cell lines.
Caption: Experimental workflow for cross-validation.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for p-Ser65-Ubiquitin
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ubiquitin (Ser65) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Mitophagy Assay (mito-Keima)
-
Transfection/Transduction: Introduce the mito-Keima reporter plasmid or lentivirus into the cells of interest. The mito-Keima protein fluoresces green at neutral pH (mitochondria) and red at acidic pH (lysosomes).
-
Cell Seeding and Treatment: Seed the mito-Keima expressing cells in a suitable imaging dish or plate and treat with this compound as described above.
-
Live-Cell Imaging: Acquire fluorescent images using a confocal microscope equipped with two excitation lasers (e.g., 458 nm for neutral and 561 nm for acidic Keima) and an emission filter around 620 nm.
-
Image Analysis: Quantify mitophagy by calculating the ratio of the red (lysosomal) to green (mitochondrial) fluorescence intensity. An increase in the red/green ratio indicates an increase in mitophagy.
-
Flow Cytometry (Alternative): Alternatively, cells can be analyzed by flow cytometry. The ratio of fluorescence from the two excitation wavelengths can be used to quantify the percentage of cells undergoing mitophagy.[3][4]
References
- 1. MF-094 nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorescence-based imaging method to measure in vitro and in vivo mitophagy using mt-Keima | Springer Nature Experiments [experiments.springernature.com]
- 4. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: rac-MF-094 Versus Dominant-Negative USP30 Expression in Mitophagy Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key experimental approaches used to inhibit the deubiquitinating enzyme USP30: the small molecule inhibitor rac-MF-094 and the genetic expression of a dominant-negative USP30 mutant. Both methods are pivotal tools in studying the role of USP30 in cellular processes, particularly in the context of PINK1/Parkin-mediated mitophagy, a critical quality control mechanism for mitochondrial health. Dysregulation of this pathway is implicated in neurodegenerative diseases such as Parkinson's.
Mechanism of Action: A Shared Target
Both this compound and dominant-negative USP30 expression function by inhibiting the enzymatic activity of USP30.[1] USP30, a deubiquitinase localized to the outer mitochondrial membrane, acts as a negative regulator of mitophagy by removing ubiquitin chains from mitochondrial proteins.[2][3] This counteracts the pro-mitophagic signaling cascade initiated by the kinase PINK1 and the E3 ubiquitin ligase Parkin.
Inhibition of USP30, either pharmacologically with this compound or genetically with a dominant-negative mutant, leads to an accumulation of phosphorylated ubiquitin (p-Ser65-Ub) on the mitochondrial surface.[1][4] This accumulation serves as a signal to recruit and activate Parkin, thereby amplifying the ubiquitination of mitochondrial substrates and promoting the clearance of damaged mitochondria via autophagy (mitophagy).[5][6]
Performance Comparison: Evidence from Experimental Data
One study on patient-derived fibroblasts with pathogenic Parkin mutations demonstrated that reduced levels of p-Ser65-ubiquitin could be restored by either a USP30 inhibitor or the expression of a dominant-negative USP30.[4][7] This finding underscores their functional equivalence in rescuing mitophagy defects.
Table 1: Summary of Quantitative Data on USP30 Inhibition
| Parameter | This compound / USP30 Inhibitors | Dominant-Negative USP30 (C77S) | Citation(s) |
| Effect on p-Ser65-Ub Levels | Increased p-Ser65-Ub levels observed in various cell lines, including SHSY5Y and patient-derived fibroblasts. A 6-day incubation with a USP30 inhibitor slightly enhanced p-Ser65-Ub levels following FCCP treatment in Parkin+/+ and Parkin+/R275W fibroblasts. | Overexpression of dominant-negative USP30 (C77S) enhances p-Ser65-Ub levels in Parkin heterozygote fibroblasts. | [4] |
| Effect on Mitophagy | A USP30 inhibitor (USP30Inh-1) at 10 µM for 3 days showed a 2-fold increase in basal mitoKeima signal and a further 1 to 1.4-fold increase in the presence of mitophagy inducers (CCCP or A/O). | Overexpression of dominant-negative USP30 is shown to enhance mitophagy in neuronal cell models. | [1][4] |
| Effective Concentration / Expression | This compound is used at concentrations typically in the nanomolar to low micromolar range. For example, 180 nmol/L was used in an in vitro SAH model. Other inhibitors have been used at concentrations up to 10 µM. | Expressed via transient transfection or stable transduction, leading to sustained inhibition of endogenous USP30. | [4][8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow for comparing these two methodologies.
Caption: PINK1/Parkin pathway and USP30 inhibition.
Caption: Comparative experimental workflow.
Experimental Protocols
Protocol 1: Treatment of Cells with this compound
This protocol is a general guideline for treating cultured cells with this compound to assess its effect on mitophagy. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound (or other USP30 inhibitors)
-
Dimethyl sulfoxide (DMSO)
-
Cultured cells (e.g., SH-SY5Y, HeLa, or patient-derived fibroblasts)
-
Complete cell culture medium
-
Mitophagy inducer (e.g., CCCP, Oligomycin/Antimycin A)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, flow cytometry buffer)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or as recommended by the supplier.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of analysis.
-
Treatment:
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentration. A concentration range of 0.1 µM to 10 µM is a common starting point.[4]
-
For time-course experiments, different incubation times can be tested (e.g., 1 hour, 24 hours, 3 days).[4]
-
A vehicle control (DMSO) should be included at the same final concentration as in the this compound treated wells.
-
-
Induction of Mitophagy (Optional):
-
Harvesting and Analysis:
-
After the incubation period, wash the cells with PBS.
-
Harvest the cells for downstream analysis, such as Western blotting for p-Ser65-Ub or a mito-Keima assay for mitophagy quantification.
-
Protocol 2: Expression of Dominant-Negative USP30 (C77S) via Lentiviral Transduction
This protocol provides a general framework for creating stable cell lines expressing a catalytically inactive (dominant-negative) form of USP30, the C77S mutant.
Materials:
-
Lentiviral vector encoding USP30 (C77S) with a selectable marker (e.g., puromycin resistance) and/or a fluorescent reporter (e.g., GFP).
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
HEK293T cells for lentivirus production.
-
Transfection reagent (e.g., Lipofectamine).
-
Target cells for transduction.
-
Polybrene.
-
Selection agent (e.g., puromycin).
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector encoding dominant-negative USP30, along with packaging and envelope plasmids.
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Seed target cells to be approximately 50-70% confluent on the day of transduction.
-
Add the lentiviral supernatant to the target cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 18-24 hours.
-
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with a fresh medium.
-
After 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain the selection for several days to a week, replacing the medium with a fresh selection medium every 2-3 days, until non-transduced cells are eliminated.
-
-
Validation of Expression:
-
Confirm the expression of the dominant-negative USP30 construct via Western blot (using an antibody against USP30 or a tag on the construct) or by fluorescence microscopy if a reporter gene is included.
-
-
Experimental Use:
-
The stable cell line expressing dominant-negative USP30 can now be used in experiments to assess its impact on mitophagy, following the same procedures for induction and analysis as with the this compound treatment.
-
Protocol 3: Western Blot for p-Ser65-Ubiquitin
Materials:
-
Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against p-Ser65-Ub.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Loading control antibody (e.g., GAPDH, β-actin).
Procedure:
-
Sample Preparation: Quantify protein concentration in cell lysates. Prepare samples with loading buffer and denature by boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary p-Ser65-Ub antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify band intensities and normalize to the loading control.
Protocol 4: Mito-Keima Mitophagy Assay
The mito-Keima assay is a robust method for quantifying mitophagy. It utilizes a pH-sensitive fluorescent protein targeted to the mitochondria.
Materials:
-
Cells stably expressing the mito-Keima reporter.
-
Flow cytometer with 405 nm and 561 nm lasers.
-
FACS buffer (PBS with 1% FBS).
Procedure:
-
Cell Preparation: Treat mito-Keima expressing cells with this compound or express dominant-negative USP30, and induce mitophagy if desired.
-
Harvesting: Harvest cells by trypsinization and resuspend in FACS buffer.
-
Flow Cytometry:
-
Excite the cells with both 405 nm (for acidic pH in the lysosome) and 561 nm (for neutral pH in the mitochondria) lasers.
-
Measure the emission at ~620 nm.
-
The ratio of the signal from the 405 nm excitation to the 561 nm excitation is used to quantify mitophagy. An increase in this ratio indicates a greater localization of mitochondria to the acidic environment of the lysosome.
-
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells undergoing mitophagy or the mean fluorescence ratio.
Conclusion
Both the pharmacological inhibitor this compound and the genetic expression of dominant-negative USP30 are powerful and effective tools for studying the role of USP30 in mitophagy. The available data suggest they produce comparable effects by increasing p-Ser65-ubiquitin levels and enhancing the clearance of damaged mitochondria. The choice of method will depend on the specific experimental goals, with this compound offering acute and dose-dependent inhibition, while dominant-negative expression provides a model for sustained, long-term inhibition. This guide provides the foundational information and protocols for researchers to effectively utilize and compare these two important methodologies in their investigations into mitochondrial quality control and related diseases.
References
- 1. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 3. Deubiquitinating enzyme USP30 negatively regulates mitophagy and accelerates myocardial cell senescence through antagonism of Parkin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to USP30 Inhibitors: rac-MF-094 and ST-539
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent inhibitors of Ubiquitin Specific Peptidase 30 (USP30), rac-MF-094 and ST-539. Both small molecules are instrumental in the study of mitophagy, a critical cellular process for mitochondrial quality control implicated in a range of neurodegenerative diseases and other pathologies. This document synthesizes available experimental data to offer an objective performance comparison.
Introduction to USP30 and its Inhibitors
Ubiquitin Specific Peptidase 30 (USP30) is a deubiquitinating enzyme localized to the outer mitochondrial membrane. It plays a crucial role in regulating mitophagy by counteracting the ubiquitination of mitochondrial proteins, a key signal for the degradation of damaged mitochondria. Inhibition of USP30 is a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria.
This compound and ST-539 are two such inhibitors that have been characterized for their ability to block USP30 activity and promote mitophagy. This guide will delve into their comparative efficacy based on published in vitro and in vivo data.
In Vitro Efficacy: A Head-to-Head Look
The primary measure of a drug's efficacy in vitro is its inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. Based on available data, this compound demonstrates higher potency in inhibiting USP30 in biochemical assays.
| Compound | Target | IC50 | Source |
| This compound | USP30 | 120 nM | [1] |
| ST-539 | USP30 | 370 nM | [2][3][4] |
| Table 1: In Vitro Potency of this compound and ST-539 against USP30. Data presented are from independent studies and may not be directly comparable. |
Beyond potency, the selectivity of an inhibitor is paramount to minimize off-target effects. While both compounds are reported as selective for USP30, more extensive selectivity data is available for this compound.
| Compound | Selectivity Profile | Source |
| This compound | <30% inhibition of 22 other Ubiquitin Specific Peptidases (USPs) at a concentration of 10 µM. | [1] |
| ST-539 | Does not inhibit USP1, USP8, and USP9 at a concentration of 10 µM. | [3] |
| Table 2: Selectivity Profiles of this compound and ST-539. The panel of USPs tested against each compound differs in the cited literature. |
Cellular and In Vivo Efficacy
Both this compound and ST-539 have been shown to promote mitophagy in cellular models. This is a crucial downstream effect of USP30 inhibition.
ST-539 has been demonstrated to promote the ubiquitination of mitochondrial proteins and induce mitophagy.[2][4] In vivo studies have shown that ST-539 can induce tissue-specific mitophagy.[3]
This compound has also been shown to increase protein ubiquitination and accelerate mitophagy.[1] Furthermore, it has demonstrated therapeutic potential in a diabetic rat model by accelerating wound healing through the inhibition of the NLRP3 inflammasome.[5] In a mouse model of subarachnoid hemorrhage, MF-094 treatment led to significant improvement in neurological injury.
Due to the absence of a direct comparative study, a quantitative comparison of their cellular and in vivo efficacy is not feasible at this time.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.
In Vitro USP30 Deubiquitinase Activity Assay
This assay is used to determine the in vitro potency (IC50) of inhibitors against USP30.
-
Reagents and Materials:
-
Recombinant human USP30 enzyme.
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine 110).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Test compounds (this compound, ST-539) dissolved in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the assay plate.
-
Add recombinant USP30 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm and emission at 535 nm for Rhodamine 110).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Mitophagy Assessment via Western Blot
This method is used to assess the induction of mitophagy in cells by measuring the degradation of mitochondrial proteins.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or SH-SY5Y cells stably expressing Parkin) in appropriate growth medium.
-
Treat the cells with a mitochondrial depolarizing agent (e.g., CCCP or a combination of Antimycin A and Oligomycin) to induce mitophagy.
-
Concurrently, treat the cells with various concentrations of this compound, ST-539, or a vehicle control (DMSO) for a specified duration (e.g., 6-24 hours).
-
-
Protein Extraction and Quantification:
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against mitochondrial proteins (e.g., TOM20, TIM23, COXIV) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of mitochondrial proteins to the loading control to assess the extent of degradation.
-
Conclusion
References
- 1. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of rac-MF-094 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Ubiquitin Specific Peptidase 30 (USP30) inhibitor, rac-MF-094, with other alternatives, supported by experimental data. The content is designed to assist researchers in evaluating the efficacy and mechanisms of this compound for potential therapeutic applications.
Executive Summary
This compound is a potent and selective inhibitor of USP30, a deubiquitinase implicated in various cellular processes, including mitophagy and inflammation. Experimental evidence demonstrates a strong correlation between the in vitro and in vivo activity of this compound, particularly in the context of diabetic wound healing. The compound has been shown to enhance cellular functions impaired by high glucose conditions and accelerate wound closure in diabetic animal models. Its mechanism of action is linked to the inhibition of the NLRP3 inflammasome pathway. This guide presents a detailed analysis of the available data, comparing this compound to other known USP30 inhibitors.
Comparative Analysis of USP30 Inhibitors
The following table summarizes the in vitro and in vivo activities of this compound and alternative USP30 inhibitors.
| Compound | Target | In Vitro Potency (IC50) | In Vitro Model | Key In Vitro Effects | In Vivo Model | Key In Vivo Effects |
| This compound | USP30 | Not explicitly stated | AGE-treated Human Skin Fibroblasts (HSF2) | Restored cell viability and migration | Streptozotocin (STZ)-induced diabetic rats | Accelerated wound healing |
| MTX115325 | USP30 | Not specified | Not specified | Not specified | Parkinson's disease mouse model | Protected against dopaminergic neuronal loss and dopamine depletion |
| CMPD-39 | USP30 | Not specified | Not specified | Not specified | Not specified | Not specified |
In Vitro Activity of this compound
Advanced glycation end products (AGEs) are known to contribute to diabetic complications by impairing cellular functions. In vitro studies using human skin fibroblasts (HSF2) treated with AGEs have demonstrated the ability of this compound to counteract these detrimental effects.
Effects on Cell Viability and Migration
Treatment with this compound was found to restore the viability and migration of HSF2 cells that were suppressed by AGEs[1]. This suggests a direct pro-reparative effect of the compound on cells essential for wound healing.
Modulation of Extracellular Matrix and Inflammatory Cytokines
The study also investigated the effect of this compound on the expression of key proteins involved in wound healing and inflammation.
| Biomarker | Effect of AGEs on HSF2 cells | Effect of this compound on AGE-treated HSF2 cells |
| Collagen I (Col I) | Not specified | Not specified |
| Collagen III (Col III) | Not specified | Not specified |
| Matrix Metalloproteinase-2 (MMP-2) | Not specified | Not specified |
| Matrix Metalloproteinase-9 (MMP-9) | Not specified | Not specified |
| Interleukin-1β (IL-1β) | Not specified | Not specified |
| Interleukin-18 (IL-18) | Not specified | Not specified |
Quantitative data for the specific changes in these biomarkers following this compound treatment was not available in the reviewed literature.
In Vivo Activity of this compound
The therapeutic potential of this compound was evaluated in a streptozotocin (STZ)-induced diabetic rat model, a well-established model for studying diabetic wound healing.
Accelerated Wound Healing
Topical administration of this compound to full-thickness skin wounds in diabetic rats resulted in a significant acceleration of wound closure compared to untreated controls[1]. This in vivo finding directly correlates with the pro-migratory and pro-viability effects observed in vitro.
Inhibition of the NLRP3 Inflammasome
The mechanism underlying the beneficial effects of this compound was linked to the inhibition of the NLRP3 inflammasome. Western blot analysis of wound tissue from diabetic rats treated with this compound showed decreased protein levels of NLRP3 and its downstream target, caspase-1 p20[1].
| Protein | Effect of this compound in Diabetic Rat Wounds |
| NLRP3 | Decreased |
| Caspase-1 p20 | Decreased |
Signaling Pathways and Experimental Workflows
USP30-NLRP3 Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its therapeutic effects. By inhibiting USP30, this compound prevents the deubiquitination of NLRP3, leading to its degradation and subsequent downregulation of the inflammatory cascade.
Caption: Proposed mechanism of this compound action.
Experimental Workflow: In Vitro Studies
The workflow for the in vitro evaluation of this compound is depicted below.
Caption: Workflow for in vitro experiments.
Experimental Workflow: In Vivo Studies
The following diagram outlines the key steps in the in vivo assessment of this compound.
Caption: Workflow for in vivo experiments.
Experimental Protocols
In Vitro Experiments
-
Cell Culture: Human skin fibroblasts (HSF2) were cultured in standard conditions.
-
AGE Treatment: HSF2 cells were treated with advanced glycation end products (AGEs) to mimic diabetic conditions and induce cellular dysfunction.
-
This compound Treatment: AGE-treated HSF2 cells were subsequently treated with this compound.
-
Cell Viability Assay: Cell viability was assessed using the CCK-8 assay[1].
-
Cell Migration Assay: A scratch assay was performed to evaluate the migratory capacity of the cells[1].
-
ELISA: The levels of Collagen I, Collagen III, MMP-2, MMP-9, IL-1β, and IL-18 in the cell culture supernatant were quantified by ELISA[1].
-
Western Blot: Protein expression of USP30, NLRP3, and caspase-1 p20 was determined by Western blotting[1].
In Vivo Experiments
-
Animal Model: Diabetes was induced in rats via intraperitoneal injection of streptozotocin (STZ)[1].
-
Wound Model: Full-thickness circular wounds were created on the dorsal side of the diabetic rats.
-
Treatment: A solution of this compound was topically applied to the wounds.
-
Wound Healing Analysis: The rate of wound closure was monitored and measured over time.
-
Tissue Analysis: At the end of the experiment, wound tissues were collected for Western blot analysis of NLRP3 and caspase-1 p20 protein levels[1].
Conclusion
The available data strongly suggest a positive correlation between the in vitro and in vivo activities of this compound. The compound effectively reverses the negative effects of high glucose conditions on skin fibroblasts and promotes wound healing in a diabetic animal model. Its mechanism of action via inhibition of the USP30-NLRP3 inflammasome axis presents a promising therapeutic strategy for diabetic wound care and potentially other inflammatory conditions. Further research is warranted to fully elucidate the quantitative dose-response relationships and to compare its efficacy directly with other USP30 inhibitors in standardized assays.
References
Unveiling the Selectivity of rac-MF-094: A Comparative Guide for Researchers
For researchers in drug discovery and cellular biology, the specificity of a chemical probe is paramount. This guide provides a detailed comparison of the deubiquitinase (DUB) inhibitor rac-MF-094 against other DUBs, supported by experimental data and protocols to inform your research.
This compound has been identified as a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a key regulator of mitophagy. Understanding its activity profile against a broader range of deubiquitinases is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics.
Selectivity Profile of this compound
This compound demonstrates notable selectivity for USP30. It exhibits a half-maximal inhibitory concentration (IC50) of 120 nM for USP30.[1] In broader screening, at a concentration of 10 µM, this compound showed less than 30% inhibitory activity against a panel of 22 other ubiquitin-specific proteases (USPs), underscoring its high selectivity.[1] While the specific IC50 values for this panel are not publicly available, this data highlights the focused activity of this compound.
For comparison, other USP30 inhibitors from different chemical classes have been reported to have off-target effects on deubiquitinases such as USP6, USP21, and USP45, particularly at higher concentrations. The high selectivity of this compound minimizes the potential for confounding results due to off-target inhibition.
Table 1: Quantitative Selectivity Profile of this compound
| Deubiquitinase | IC50 (nM) | % Inhibition at 10 µM |
| USP30 | 120 | >50% (Calculated) |
| Panel of 22 other USPs | Not Available | <30% |
Note: The specific deubiquitinases in the screening panel and their individual inhibition percentages are not detailed in the available literature.
Experimental Protocols
The selectivity of this compound was likely determined using a biochemical assay common for assessing DUB activity. The following is a generalized protocol for such an assay.
In Vitro Deubiquitinase Inhibition Assay (Ubiquitin-Rhodamine 110)
This assay quantifies the enzymatic activity of a DUB by measuring the cleavage of a fluorogenic substrate.
Principle: The substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), is non-fluorescent. Upon cleavage of the ubiquitin by an active DUB, the highly fluorescent Rhodamine 110 is released. The increase in fluorescence intensity is directly proportional to the DUB's activity.
Materials:
-
Recombinant human deubiquitinases (e.g., USP30 and other DUBs for selectivity profiling)
-
This compound (or other test compounds) dissolved in DMSO
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM DTT, 0.01% Tween-20)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant DUBs to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the measurement period.
-
Assay Reaction: a. To each well of the 384-well plate, add the test compound (this compound) or DMSO vehicle control. b. Add the diluted DUB enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the Ub-Rho110 substrate to each well.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively. Record measurements kinetically over a set period (e.g., 30-60 minutes).
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). c. Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Signaling Pathway Context
USP30 is a deubiquitinase localized to the outer mitochondrial membrane, where it plays a critical role in regulating mitophagy, the selective degradation of damaged mitochondria.
Caption: USP30 counteracts Parkin-mediated ubiquitination, thereby inhibiting mitophagy.
Experimental Workflow
The general workflow for assessing the selectivity of a DUB inhibitor like this compound involves a tiered screening process.
References
Safety Operating Guide
Prudent Disposal of rac-MF-094: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of the research chemical rac-MF-094 based on established laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and, if available, the supplier-provided SDS for specific handling and disposal protocols. Treat all novel or uncharacterized compounds as potentially hazardous.[1]
Immediate Safety and Logistical Information
The absence of a detailed SDS for this compound necessitates a cautious approach to its disposal. The following procedures are based on best practices for handling and disposing of novel research chemicals.
1. Hazard Assessment (Assumed): Given that this compound is a potent and selective USP30 inhibitor used in research, it should be handled as a potentially toxic and biologically active compound.[2][3][4][5][6] All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation.[7]
2. Waste Classification: Based on general laboratory waste guidelines, this compound waste should be classified as hazardous chemical waste .[1][8][9] It should not be disposed of down the drain or in regular trash.[9]
Step-by-Step Disposal Protocol
This protocol outlines a general procedure for the safe disposal of this compound waste. Adherence to your institution's specific guidelines is paramount.
Step 1: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10]
-
Solid Waste: Collect solid this compound waste (e.g., unused compound, contaminated lab consumables like weigh boats, gloves, and paper towels) in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., solutions, rinsates) in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. For instance, separate halogenated and non-halogenated solvent wastes.[10]
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[8]
Step 2: Container Selection and Labeling
-
Container Compatibility: Use containers made of materials compatible with the waste. For many organic compounds and their solutions, glass or polyethylene containers are suitable.[7] Ensure containers have securely fitting lids to prevent spills and evaporation.[7][10]
-
Labeling: All waste containers must be clearly and accurately labeled.[1] The label should include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound". Avoid using abbreviations.[1]
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).[1]
-
The name of the principal investigator and the laboratory location.[1]
-
Step 3: Storage
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure secondary containment is used to capture any potential leaks.[1]
-
Store incompatible waste streams separately to prevent accidental mixing.[10]
Step 4: Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and documented institutional protocol.
Quantitative Data Summary
As no specific Safety Data Sheet for this compound was found, there is no quantitative data (e.g., concentration limits for disposal, specific pH ranges) to present. The disposal procedure should be guided by the principle of minimizing exposure and environmental release. All concentrations of this compound should be treated as hazardous waste.
Experimental Protocols
No specific experimental protocols for the disposal of this compound are available. The step-by-step guidance provided above is based on general chemical waste disposal protocols from various safety guidelines.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Caption: General workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 5. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. missiontherapeutics.com [missiontherapeutics.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Safe Chemical Waste Disposal [fishersci.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
Personal protective equipment for handling rac-MF-094
As a researcher, scientist, or drug development professional, ensuring laboratory safety is paramount, especially when handling novel or uncharacterized compounds. While a specific public Safety Data Sheet (SDS) for "rac-MF-094" is not available, this guide provides essential safety and logistical information based on established best practices for handling new chemical entities (NCEs) with unknown hazard profiles. In the absence of specific data, any new compound should be treated as hazardous.[1]
Immediate Safety and Handling Precautions
When handling "this compound," it is crucial to assume the compound may be toxic, flammable, corrosive, or environmentally harmful until proven otherwise.[1][2] All operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. In the absence of specific hazard data for "this compound," a conservative approach is necessary. Level B or C protection should be considered as a baseline.[4][5]
Table 1: Recommended Personal Protective Equipment for this compound
| Equipment | Specification | Purpose |
|---|---|---|
| Respiratory Protection | Full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of airborne particles or vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[3] | To protect against skin contact. |
| Eye Protection | Chemical splash goggles or a full-face shield.[3] | To protect eyes from splashes. |
| Body Protection | Flame-resistant lab coat.[2] | To protect skin and clothing from contamination. |
Operational Plan: Handling and Solution Preparation
This section provides a step-by-step protocol for preparing a stock solution of "this compound".
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Preparation : Before starting, ensure the chemical fume hood is clean and operational. Assemble all necessary equipment, including vials, pipettes, and solvent.
-
Weighing : Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of "this compound" to the vial using a spatula. Record the exact weight.
-
Solvent Addition : In the chemical fume hood, add the calculated volume of the appropriate solvent (e.g., DMSO, ethanol) to the vial containing "this compound".
-
Dissolution : Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Labeling and Storage : Clearly label the vial with the compound name ("this compound"), concentration, solvent, date of preparation, and your initials. Store the solution under appropriate conditions (e.g., -20°C, protected from light).
Disposal Plan
The disposal of uncharacterized chemical waste must be handled with extreme caution. Do not mix waste containing "this compound" with other waste streams.[1][2]
Table 2: Disposal Guidelines for this compound
| Waste Type | Container | Labeling | Disposal Procedure |
|---|---|---|---|
| Solid Waste | Sealed, labeled hazardous waste container.[2] | "Hazardous Waste: Unidentified Compound (this compound), Solid" | Collect contaminated items (e.g., gloves, pipette tips) in the designated container. |
| Liquid Waste | Leak-proof, chemically compatible container.[2] | "Hazardous Waste: Unidentified Compound (this compound), Liquid" | Collect all solutions containing "this compound" in the designated container. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[2]
Workflow for Handling Novel Compounds
The following diagram illustrates the logical workflow for handling a new chemical entity like "this compound".
Caption: Workflow for handling novel chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
